1,1,5,5-Tetrafluoropentane-2,4-dione
Description
Properties
IUPAC Name |
1,1,5,5-tetrafluoropentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F4O2/c6-4(7)2(10)1-3(11)5(8)9/h4-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTDMWQQHZSARH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)F)C(=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505345 | |
| Record name | 1,1,5,5-Tetrafluoropentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70086-62-3 | |
| Record name | 1,1,5,5-Tetrafluoropentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,5,5-Tetrafluoro-2,4-pentanedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1,1,5,5-Tetrafluoropentane-2,4-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,1,5,5-Tetrafluoropentane-2,4-dione, a valuable fluorinated building block in organic synthesis. The core of this guide focuses on the Claisen condensation reaction, which is the most common and effective method for the preparation of β-diketones. This document details the underlying reaction mechanism, provides a plausible experimental protocol based on analogous procedures, and presents expected quantitative data. Visual diagrams are included to illustrate the reaction pathway and a general experimental workflow.
Introduction
Fluorinated organic compounds play a crucial role in the development of pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine atoms into a molecule can significantly alter its physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. This compound is a key intermediate in the synthesis of more complex fluorinated molecules. Its symmetric structure and the presence of two reactive carbonyl groups make it a versatile precursor for various chemical transformations. The most established method for synthesizing β-diketones, including their fluorinated analogues, is the Claisen condensation.[1][2]
Core Synthesis Mechanism: The Claisen Condensation
The synthesis of this compound is achieved through a mixed Claisen condensation. This reaction involves the base-catalyzed condensation of an ester with a ketone.[3][4] In this specific case, the likely precursors are ethyl 2,2-difluoroacetate and 1,1-difluoroacetone.
The mechanism proceeds through the following key steps:
-
Enolate Formation: A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), deprotonates the α-carbon of 1,1-difluoroacetone. This step is crucial as it forms a nucleophilic enolate.
-
Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of ethyl 2,2-difluoroacetate. This results in the formation of a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, eliminating the ethoxide (EtO⁻) leaving group and reforming the carbonyl double bond.
-
Deprotonation of the β-Diketone: The resulting this compound has a highly acidic methylene proton between the two carbonyl groups. The alkoxide base, regenerated in the previous step, rapidly deprotonates this position. This final deprotonation is a key driving force for the reaction, shifting the equilibrium towards the product.[5][6]
-
Protonation: A final workup step with a mild acid is required to protonate the enolate and yield the final this compound product.
Experimental Protocol
The following is a plausible experimental protocol for the synthesis of this compound, adapted from general procedures for the synthesis of fluorinated β-diketones and related Claisen condensations.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
1,1-Difluoroacetone
-
Ethyl 2,2-difluoroacetate
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Enolate Formation: 1,1-Difluoroacetone (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete enolate formation.
-
Condensation: Ethyl 2,2-difluoroacetate (1.1 equivalents) is added dropwise to the reaction mixture at room temperature. The reaction is then heated to reflux and maintained for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching and Workup: After the reaction is complete, the mixture is cooled to 0 °C, and excess sodium hydride is carefully quenched by the slow addition of ethanol. The mixture is then acidified to a pH of approximately 3-4 with 1 M HCl.
-
Extraction: The aqueous layer is separated and extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Data Presentation
The following table summarizes typical quantitative data for the Claisen condensation synthesis of fluorinated β-dicarbonyl compounds, which can be considered indicative for the synthesis of this compound. Actual yields may vary depending on the specific reaction conditions and purification methods.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Acetylthiophene | Ethyl trifluoroacetate | NaOEt | Et₂O | Reflux | 12 | ~70-80 |
| Acetone | Ethyl trifluoroacetate | NaH | THF | Reflux | 6 | ~60-75 |
| 1,1-Difluoroacetone (Predicted) | Ethyl 2,2-difluoroacetate (Predicted) | NaH | THF | Reflux | 4-6 | 65-80 (Estimated) |
Conclusion
The Claisen condensation provides a reliable and efficient pathway for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the choice of a strong, non-nucleophilic base and anhydrous solvents, high yields of the desired product can be achieved. The detailed mechanism and experimental protocol provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of fluorinated organic compounds for various applications in drug discovery and materials science. Further optimization of reaction parameters may lead to improved yields and purity of the final product.
References
- 1. datapdf.com [datapdf.com]
- 2. butler.elsevierpure.com [butler.elsevierpure.com]
- 3. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN103254074A - Preparation method of ethyl difluoroacetate and intermediate thereof - Google Patents [patents.google.com]
- 6. CN102311343A - Processing technique of ethyl difluoroacetate - Google Patents [patents.google.com]
Keto-Enol Tautomerism in 1,1,5,5-Tetrafluoropentane-2,4-dione: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1,5,5-Tetrafluoropentane-2,4-dione, a fluorinated β-diketone, exhibits a dynamic equilibrium between its keto and enol tautomeric forms. This tautomerism is of significant interest in medicinal chemistry and drug development due to the distinct physicochemical properties of each tautomer, which can influence molecular interactions, reactivity, and bioavailability. This technical guide provides an in-depth analysis of the keto-enol tautomerism of this compound, detailing the underlying principles, expected solvent effects, and the primary analytical methodology for its characterization: Nuclear Magnetic Resonance (NMR) spectroscopy. While specific quantitative data for this compound is not extensively available in the public domain, this guide outlines the experimental protocols to acquire such data and presents the expected trends based on the behavior of analogous fluorinated β-diketones.
Introduction to Keto-Enol Tautomerism
Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1] For β-dicarbonyl compounds like this compound, the enol form is significantly stabilized by the formation of an intramolecular hydrogen bond and a conjugated π-system, leading to a substantial population of the enol tautomer at equilibrium.[2]
The position of this equilibrium is sensitive to a variety of factors, including the electronic effects of substituents and the polarity of the solvent. The presence of strongly electronegative fluorine atoms in this compound is expected to influence the acidity of the α-protons and the stability of the respective tautomers, thereby affecting the keto-enol equilibrium.
The Tautomeric Equilibrium of this compound
The equilibrium between the diketo and enol forms of this compound is a dynamic process. The enol form is stabilized by an intramolecular hydrogen bond, forming a quasi-aromatic six-membered ring.
Quantitative Analysis of Tautomeric Equilibrium
| Solvent (Deuterated) | Expected Predominant Tautomer | Expected Enol Percentage (%) | Expected Equilibrium Constant (Keq) |
| Chloroform-d (CDCl3) | Enol | High | > 1 |
| Acetone-d6 | Enol | Moderate to High | > 1 |
| Dimethyl sulfoxide-d6 (DMSO-d6) | Keto | Low to Moderate | < 1 |
| Methanol-d4 | Keto | Low | < 1 |
Note: The expected trends are based on the general principle that non-polar, aprotic solvents tend to favor the enol form through the stabilization of the intramolecular hydrogen bond, while polar, protic solvents can disrupt this hydrogen bond, shifting the equilibrium towards the more polar keto form.
Experimental Protocol: ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most direct and powerful method for quantifying the keto-enol tautomeric ratio. The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.
4.1. Sample Preparation
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6, Methanol-d4) in a clean, dry NMR tube.
-
Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Gently agitate the tube to ensure complete dissolution and homogeneity.
4.2. NMR Data Acquisition
-
Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Carefully integrate the signals corresponding to the protons of the keto and enol forms. Key signals to monitor are the methylene protons (-CH2-) of the keto form and the vinyl proton (=CH-) and the enolic hydroxyl proton (-OH) of the enol form.
4.3. Data Analysis
-
Assign the signals: Identify the peaks corresponding to the keto and enol tautomers based on their characteristic chemical shifts and multiplicities.
-
Keto form: The methylene protons (-CH2-) are expected to appear as a singlet.
-
Enol form: The vinyl proton (=CH-) will be a singlet, and the enolic hydroxyl proton (-OH) will also be a singlet, often broad and with a chemical shift that is highly dependent on solvent and concentration.
-
-
Calculate the percentage of each tautomer: The relative amounts of the keto and enol forms are determined from the integration of their respective signals. The percentage of the enol form can be calculated using the following formula:
% Enol = [Integral(enol, =CH) / (Integral(enol, =CH) + (Integral(keto, -CH2-) / 2))] * 100
Note: The integral of the keto methylene signal is divided by two because it represents two protons, while the enol vinyl signal represents one proton.
-
Determine the equilibrium constant (Keq):
Keq = % Enol / % Keto
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for the experimental determination of the keto-enol equilibrium using NMR spectroscopy.
Signaling Pathways and Logical Relationships
The factors influencing the keto-enol equilibrium can be visualized as a logical relationship diagram. The interplay of solvent properties and the inherent electronic nature of the molecule dictates the position of the equilibrium.
Conclusion
The keto-enol tautomerism of this compound represents a critical area of study for researchers in drug development and materials science. While specific quantitative data remains to be extensively documented, the established methodologies, particularly ¹H NMR spectroscopy, provide a robust framework for its investigation. The presence of tetrafluoro-substitution is anticipated to significantly influence the tautomeric equilibrium, and a systematic study across a range of solvents would yield valuable insights into its chemical behavior. The protocols and expected trends outlined in this guide serve as a foundational resource for initiating such investigations.
References
In-depth Technical Guide: 1H NMR Study of Tautomerism in Fluorinated β-Diketones
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorinated β-diketones are a class of organic compounds that exhibit significant keto-enol tautomerism, a fundamental concept in organic chemistry with implications in reaction mechanisms, coordination chemistry, and drug design. The presence of electron-withdrawing fluorine atoms significantly influences the position of the tautomeric equilibrium compared to their non-fluorinated analogs. This guide provides an in-depth analysis of the tautomeric equilibrium of fluorinated β-diketones using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, with a specific focus on 1,1,1-trifluoro-2,4-pentanedione as a representative example due to the limited availability of specific data for 1,1,5,5-tetrafluoropentane-2,4-dione.
The equilibrium between the keto and enol forms is influenced by factors such as the solvent, temperature, and the substitution pattern of the diketone. ¹H NMR spectroscopy is a powerful, non-destructive technique that allows for the direct observation and quantification of both tautomers in solution.
Keto-Enol Tautomerism in Fluorinated β-Diketones
β-Diketones can exist as two constitutional isomers in equilibrium: a diketo form and an enol form. The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation of the double bond with the remaining carbonyl group. In fluorinated β-diketones, the electron-withdrawing nature of the fluorine atoms can further influence the acidity of the α-protons and the stability of the respective tautomers.
Caption: Keto-enol tautomeric equilibrium of 1,1,1-trifluoro-2,4-pentanedione.
Quantitative ¹H NMR Data
The ¹H NMR spectrum of a fluorinated β-diketone in solution typically shows distinct signals for both the keto and enol tautomers, allowing for their quantification. The following table summarizes the ¹H NMR data for 1,1,1-trifluoro-2,4-pentanedione in deuterated chloroform (CDCl₃) at 0 °C.[1]
| Tautomer | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration (Relative) |
| Keto | -CH₂- | 3.883 | Singlet | 2 |
| -CH₃ | 2.201 | Singlet | 3 | |
| Enol | =CH- | 5.908 | Singlet | 1 |
| -CH₃ | 2.201 | Singlet | 3 | |
| -OH | ~13-16 (broad) | Singlet | 1 |
Note: The chemical shift of the enolic hydroxyl proton can be broad and its position is highly dependent on solvent and concentration. The methyl proton signals of both tautomers often overlap.
The relative percentage of each tautomer can be calculated from the integral values of their characteristic signals. For example, the ratio of the integral of the enol methine proton (=CH-) to the integral of the keto methylene protons (-CH₂-), corrected for the number of protons, gives the enol-to-keto ratio.
Experimental Protocols
Synthesis of Fluorinated β-Diketones (General Procedure via Claisen Condensation)
The Claisen condensation is a common and effective method for the synthesis of β-diketones. This procedure involves the base-catalyzed condensation of a ketone with an ester. For the synthesis of fluorinated β-diketones, a fluorinated ester is typically reacted with a ketone.
Caption: General workflow for the synthesis of fluorinated β-diketones.
Detailed Methodology:
-
Preparation: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of a strong base (e.g., sodium hydride or sodium ethoxide) in an anhydrous solvent (e.g., diethyl ether or tetrahydrofuran).
-
Reaction: A mixture of the ketone and the fluorinated ester is added dropwise to the stirred suspension of the base at a controlled temperature (often 0 °C to room temperature).
-
Reflux: After the addition is complete, the reaction mixture is typically stirred at room temperature or heated to reflux for a specified period to ensure complete reaction.
-
Quenching and Acidification: The reaction is cooled and then quenched by the careful addition of an aqueous acid (e.g., dilute hydrochloric acid or sulfuric acid) to neutralize the base and protonate the enolate product.
-
Extraction: The aqueous layer is extracted several times with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure fluorinated β-diketone.
¹H NMR Analysis of Tautomeric Equilibrium
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the purified fluorinated β-diketone.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis against a reference is required.
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Typical acquisition parameters include a 30° pulse width, a relaxation delay of 5 seconds to ensure full relaxation of all protons for accurate integration, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
The spectrum should be referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
Data Processing and Analysis:
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Integrate the well-resolved signals corresponding to the keto and enol tautomers.
-
Calculate the percentage of the enol tautomer using the following formula:
% Enol = [Integral(enol-specific proton(s)) / (Integral(enol-specific proton(s)) + (Integral(keto-specific proton(s)) / number of keto protons))] * 100
For instance, using the methine proton of the enol and the methylene protons of the keto form:
% Enol = [Integral(=CH-) / (Integral(=CH-) + (Integral(-CH₂-)/2))] * 100
Conclusion
¹H NMR spectroscopy provides a robust and straightforward method for the detailed study of keto-enol tautomerism in fluorinated β-diketones. The ability to directly observe and quantify both tautomers in solution allows researchers to understand the influence of molecular structure and solvent effects on this important chemical equilibrium. The representative data and protocols presented in this guide offer a solid foundation for scientists and professionals engaged in the synthesis and characterization of these versatile compounds.
References
physical and chemical properties of 1,1,5,5-Tetrafluoropentane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1,5,5-Tetrafluoropentane-2,4-dione is a fluorinated β-dicarbonyl compound of interest in various chemical and potentially biological applications. The presence of two difluoromethyl groups significantly influences its chemical properties, including its acidity and reactivity, making it a valuable building block in synthetic chemistry. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its structure, reactivity, and spectral characteristics. Due to the limited publicly available data on its biological activity and specific experimental protocols, this guide also draws upon the general characteristics of fluorinated β-diketones to provide context and potential avenues for future research.
Chemical and Physical Properties
This compound, with the CAS number 70086-62-3, is a colorless to light yellow or light orange clear liquid at room temperature.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₄F₄O₂ | [2][3] |
| Molecular Weight | 172.08 g/mol | [2] |
| Boiling Point | 127 °C (lit.) | [1] |
| Density | 1.345 ± 0.06 g/cm³ (Predicted) | [1] |
| Refractive Index | 1.3940 to 1.3980 | [1] |
| pKa | 5.39 ± 0.46 (Predicted) | [1] |
Synthesis and Reactivity
Synthesis
The primary synthetic route to β-diketones is the Claisen condensation. While a specific detailed protocol for this compound is not available, the general mechanism involves the condensation of an ester with a ketone in the presence of a strong base. For this specific molecule, the likely precursors would be an ester of difluoroacetic acid and acetone.
The following diagram illustrates a plausible synthetic workflow based on the general Claisen condensation reaction.
Caption: Plausible synthetic workflow for this compound.
Keto-Enol Tautomerism
Like other β-dicarbonyl compounds, this compound is expected to exist as an equilibrium mixture of its keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The electron-withdrawing nature of the difluoromethyl groups will influence the position of this equilibrium.
Caption: Keto-enol tautomerism in this compound.
Reactivity
The presence of the acidic methylene proton between the two carbonyl groups makes this position susceptible to deprotonation and subsequent reactions with electrophiles. The electron-withdrawing difluoromethyl groups enhance the acidity of this proton. This reactivity allows for the use of this compound as a precursor in the synthesis of various heterocyclic compounds and as a ligand for metal complexes.
Spectroscopic Data
Detailed, experimentally verified spectral data for this compound are not widely published. However, based on its structure, the following spectral characteristics can be predicted.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple. The key signals would be for the methylene protons (-CH₂-) and the enolic proton (-OH) if the enol form is present. The chemical shift of the methylene protons would be influenced by the neighboring difluoromethyl and carbonyl groups.
¹³C NMR Spectroscopy
The carbon NMR spectrum would show distinct signals for the carbonyl carbons, the methylene carbon, and the difluoromethyl carbons. The carbon signals of the difluoromethyl groups would exhibit coupling with the fluorine atoms.
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum would be a key tool for characterizing this molecule. A signal corresponding to the -CHF₂ groups would be expected. The chemical shift and coupling constants would provide valuable structural information. The typical chemical shift range for -CF₂- groups is between +80 to +140 ppm relative to CFCl₃.[4]
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the C=O stretching of the ketone groups (typically around 1700-1740 cm⁻¹). In the enol form, a broad O-H stretching band (around 2500-3300 cm⁻¹) and C=C stretching (around 1600-1650 cm⁻¹) would be observed.
Mass Spectrometry
The mass spectrum would show the molecular ion peak (M⁺) at m/z = 172.08. Fragmentation patterns would likely involve the loss of CHF₂ and CO groups.
Biological Activity and Drug Development Potential
Currently, there is no specific information in the public domain regarding the biological activity or signaling pathways associated with this compound.
However, the broader class of fluorinated β-diketones and their metal complexes have been investigated for various biological activities, including:
-
Anticancer Properties: Some β-diketone derivatives have shown cytotoxic effects against cancer cell lines.
-
Anti-inflammatory and Antioxidant Activity: The ability to chelate metals and scavenge free radicals contributes to these properties in some analogues.
-
Antibacterial and Antifungal Properties: Certain β-diketones have demonstrated antimicrobial activity.
The incorporation of fluorine atoms can enhance the biological activity of organic molecules by altering their lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, this compound represents a scaffold that could be explored for potential therapeutic applications.
The following diagram outlines a general workflow for the preliminary biological evaluation of a novel compound like this compound.
Caption: General workflow for biological evaluation of a novel compound.
Conclusion
This compound is a fluorinated building block with potential for further synthetic transformations and applications. While its fundamental physical and chemical properties are partially characterized, a significant gap exists in the literature regarding its detailed spectral data, specific experimental protocols for its synthesis, and, most notably, its biological activity. The information presented in this guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and related fluorinated β-dicarbonyl compounds. Further investigation is warranted to fully elucidate its properties and potential applications in medicinal chemistry and materials science.
References
The Advent and Evolution of Fluorinated β-Diketones: A Technical Guide
Introduction
Fluorinated β-diketones represent a cornerstone in the fields of coordination chemistry, analytical chemistry, and drug discovery. The strategic introduction of fluorine atoms into the β-diketone scaffold imparts unique physicochemical properties, including enhanced acidity, volatility of their metal chelates, and metabolic stability in pharmaceutical applications. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of these versatile compounds, tailored for researchers, scientists, and professionals in drug development.
A Historical Perspective: From Discovery to Prominence
The journey of fluorinated β-diketones is intrinsically linked to the broader history of organofluorine chemistry. While early work on organofluorine compounds dates back to the 19th century, the mid-20th century marked a significant turning point for fluorinated β-diketones. A pivotal moment in their history was the introduction of thenoyltrifluoroacetone (TTFA) by Melvin Calvin and his colleagues in 1947.[1] This compound quickly gained prominence as a superior chelating agent for the solvent extraction of metals, particularly lanthanides and actinides.[1]
Another key member of this class, hexafluoroacetylacetone (hfacH) , was first prepared through the condensation of ethyl trifluoroacetate and 1,1,1-trifluoroacetone.[2] Its exceptional volatility and the stability of its metal complexes have made it an indispensable ligand in materials science, particularly for chemical vapor deposition (CVD) and catalysis.[2] The synthesis of 1,1,1-trifluoroacetylacetone also contributed significantly to the expanding library of fluorinated β-diketones, offering a valuable building block for various heterocyclic compounds and metal chelates.[3]
Core Synthetic Methodology: The Claisen Condensation
The primary and most versatile route to fluorinated β-diketones is the Claisen condensation .[4][5] This reaction involves the C-C bond formation between a ketone and an ester in the presence of a strong base.[4][5] In the context of fluorinated β-diketones, a fluorinated ester is typically condensed with a ketone.
The generalized reaction mechanism proceeds as follows:
-
Enolate Formation: A strong base, such as sodium methoxide or sodium ethoxide, deprotonates the α-carbon of the ketone, forming a nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the fluorinated ester.
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Elimination: The intermediate collapses, eliminating an alkoxide leaving group to form the β-diketone.
-
Deprotonation: The newly formed β-diketone is acidic and is deprotonated by the base, driving the reaction to completion.
-
Protonation: An acidic workup protonates the enolate to yield the final fluorinated β-diketone.
// Nodes Ketone [label="Ketone\n(e.g., Acetone)", fillcolor="#F1F3F4", style=filled]; FluorinatedEster [label="Fluorinated Ester\n(e.g., Ethyl Trifluoroacetate)", fillcolor="#F1F3F4", style=filled]; Base [label="Strong Base\n(e.g., NaOEt)", shape=ellipse, fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Enolate [label="Enolate Intermediate", fillcolor="#F1F3F4", style=filled]; TetrahedralIntermediate [label="Tetrahedral Intermediate", fillcolor="#F1F3F4", style=filled]; ProductEnolate [label="Product Enolate\n(Stabilized)", fillcolor="#F1F3F4", style=filled]; FinalProduct [label="Fluorinated β-Diketone", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; AcidWorkup [label="Acid Workup\n(H₃O⁺)", shape=ellipse, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Alkoxide [label="Alkoxide\n(EtO⁻)", shape=ellipse, fillcolor="#FFFFFF", style=solid];
// Edges Ketone -> Enolate [label=" Deprotonation", color="#34A853"]; Base -> Enolate [color="#34A853"]; FluorinatedEster -> TetralhedralIntermediate [label=" Nucleophilic\n Attack", color="#34A853"]; Enolate -> TetralhedralIntermediate [color="#34A853"]; TetralhedralIntermediate -> ProductEnolate [label=" Elimination", color="#34A853"]; ProductEnolate -> Alkoxide [label=" releases", style=dashed, color="#5F6368"]; ProductEnolate -> FinalProduct [label=" Protonation", color="#34A853"]; AcidWorkup -> FinalProduct [color="#34A853"]; } caption { label = "Figure 1: Generalized workflow of the Claisen condensation for the synthesis of fluorinated β-diketones."; fontsize = 10; fontname = "Arial"; }
Key Physicochemical Properties: A Quantitative Overview
The introduction of fluorine atoms significantly alters the electronic properties of β-diketones. The strong electron-withdrawing nature of the trifluoromethyl group increases the acidity of the methylene protons, resulting in lower pKa values compared to their non-fluorinated analogs. This enhanced acidity facilitates the formation of stable metal chelates.
Table 1: Physicochemical Properties of Common Fluorinated β-Diketones
| Compound Name | Abbreviation | Molecular Formula | Molar Mass ( g/mol ) | pKa |
| 1,1,1-Trifluoroacetylacetone | TFAA | C₅H₅F₃O₂ | 154.09 | ~6.1 |
| Thenoyltrifluoroacetone | TTFA | C₈H₅F₃O₂S | 222.18 | 6.23 |
| Hexafluoroacetylacetone | hfacH | C₅H₂F₆O₂ | 208.06 | 4.46 |
Note: pKa values can vary slightly depending on the solvent and experimental conditions.
Table 2: Spectroscopic Data for Representative Fluorinated β-Diketones
| Compound | Spectroscopic Data |
| 1,1,1-Trifluoroacetylacetone (TFAA) | ¹H NMR (CDCl₃): δ 2.3 (s, 3H, CH₃), 6.2 (s, 1H, CH), 14.0 (br s, 1H, OH). ¹⁹F NMR (CDCl₃): δ -77.0 (s). IR (neat, cm⁻¹): ~1610 (C=O, enol), ~1580 (C=C, enol).[3][6] |
| Thenoyltrifluoroacetone (TTFA) | ¹H NMR (CDCl₃): δ 6.4 (s, 1H, CH), 7.2-7.8 (m, 3H, thienyl), 14.5 (br s, 1H, OH). ¹⁹F NMR (CDCl₃): δ -78.5 (s). IR (KBr, cm⁻¹): ~1600 (C=O, enol), ~1550 (C=C, enol).[6] |
| Hexafluoroacetylacetone (hfacH) | ¹H NMR (CDCl₃): δ 6.6 (s, 1H, CH), 13.5 (br s, 1H, OH). ¹⁹F NMR (CDCl₃): δ -76.5 (s). IR (neat, cm⁻¹): ~1640 (C=O, enol), ~1580 (C=C, enol).[2][6] |
Detailed Experimental Protocols
Synthesis of 1,1,1-Trifluoroacetylacetone (TFAA) via Claisen Condensation
This protocol is adapted from established literature procedures.[7][8]
Materials:
-
Sodium methoxide (CH₃ONa)
-
Methanol (CH₃OH, anhydrous)
-
Methyl trifluoroacetate (CF₃COOCH₃)
-
Acetone ((CH₃)₂CO)
-
Sulfuric acid (H₂SO₄, concentrated)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, a solution of sodium methoxide (3.0 mol) in anhydrous methanol (450 mL) is prepared.
-
A mixture of methyl trifluoroacetate (1.0 mol) and acetone (3.0 mol) is added dropwise to the sodium methoxide solution with stirring.
-
The reaction mixture is heated to 40°C and stirred for 4 hours.
-
After the reaction is complete, methanol is removed under reduced pressure.
-
The residue is cooled in an ice bath, and concentrated sulfuric acid (3.0 mol) is added slowly for acidification.
-
The product, 1,1,1-trifluoroacetylacetone, is isolated by vacuum distillation, collecting the fraction at 31-33°C under a vacuum of 0.09 MPa.[7][8]
Synthesis of Thenoyltrifluoroacetone (TTFA) via Claisen Condensation
This protocol is based on the method described by Calvin and Reid.[1][9]
Materials:
-
Sodium methoxide (CH₃ONa)
-
Methanol (CH₃OH, anhydrous)
-
2-Acetylthiophene (C₆H₆OS)
-
Ethyl trifluoroacetate (CF₃COOCH₂CH₃)
-
Hydrochloric acid (HCl, 1N)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of sodium methoxide (19 mmol) in methanol, 2-acetylthiophene (16 mmol) is added dropwise, and the mixture is stirred at room temperature for 1 hour.[9]
-
The reaction mixture is cooled to 0°C, and ethyl trifluoroacetate (19 mmol) is added in portions.[9]
-
The mixture is then refluxed at 80°C overnight.[9]
-
After cooling, the solvent is removed by vacuum evaporation. The residue is dissolved in water and acidified with 1N hydrochloric acid.[9]
-
The aqueous layer is extracted three times with ethyl acetate.[9]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[9]
-
The crude product is purified by silica gel column chromatography to afford thenoyltrifluoroacetone.[9]
Applications in Drug Development and Biological Systems
The incorporation of a trifluoromethyl group into a molecule is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[10] Fluorinated β-diketones serve as crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[10]
One of the most well-studied biological activities of a fluorinated β-diketone is the inhibition of cellular respiration by thenoyltrifluoroacetone (TTFA) . TTFA acts as a potent inhibitor of Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain.[11] It binds to the quinone-binding site of Complex II, thereby blocking the transfer of electrons from succinate to coenzyme Q (ubiquinone).[11]
// Nodes ComplexI [label="Complex I\n(NADH Dehydrogenase)", fillcolor="#F1F3F4", style=filled]; ComplexII [label="Complex II\n(Succinate Dehydrogenase)", fillcolor="#F1F3F4", style=filled]; CoQ [label="Coenzyme Q\n(Ubiquinone)", shape=ellipse, fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; ComplexIII [label="Complex III\n(Cytochrome c reductase)", fillcolor="#F1F3F4", style=filled]; CytC [label="Cytochrome c", shape=ellipse, fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; ComplexIV [label="Complex IV\n(Cytochrome c oxidase)", fillcolor="#F1F3F4", style=filled]; Oxygen [label="O₂", shape=ellipse, fillcolor="#FFFFFF", style=solid]; Water [label="H₂O", shape=ellipse, fillcolor="#FFFFFF", style=solid]; TTFA [label="TTFA", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges ComplexI -> CoQ [label=" e⁻", color="#34A853"]; ComplexII -> CoQ [label=" e⁻", color="#34A853"]; CoQ -> ComplexIII [label=" e⁻", color="#34A853"]; ComplexIII -> CytC [label=" e⁻", color="#34A853"]; CytC -> ComplexIV [label=" e⁻", color="#34A853"]; ComplexIV -> Oxygen [label=" e⁻", color="#34A853"]; Oxygen -> Water [label=" Reduction", style=dashed, color="#5F6368"]; TTFA -> ComplexII [label=" Inhibition", color="#EA4335", style=bold, arrowhead=tee]; } caption { label = "Figure 2: Mechanism of action of TTFA as an inhibitor of Complex II in the electron transport chain."; fontsize = 10; fontname = "Arial"; }
The discovery and development of fluorinated β-diketones have had a profound impact on various scientific disciplines. From their initial use as powerful chelating agents to their current role as versatile building blocks in the synthesis of advanced materials and pharmaceuticals, their importance continues to grow. A thorough understanding of their history, synthetic methodologies, and physicochemical properties is essential for researchers aiming to harness their unique characteristics for future innovations.
References
- 1. mdpi.com [mdpi.com]
- 2. Hexafluoroacetylacetone - Wikipedia [en.wikipedia.org]
- 3. 1,1,1-Trifluoroacetylacetone - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Claisen condensation - Wikipedia [en.wikipedia.org]
- 6. Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN104725206A - A kind of preparation method of trifluoroacetylacetone - Google Patents [patents.google.com]
- 8. CN107298637A - A kind of preparation method of trifluoroacetylacetone (TFA) - Google Patents [patents.google.com]
- 9. Thenoyltrifluoroacetone synthesis - chemicalbook [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. Thenoyltrifluoroacetone - Wikipedia [en.wikipedia.org]
A Theoretical Investigation of 1,1,5,5-Tetrafluoropentane-2,4-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate the structure of 1,1,5,5-Tetrafluoropentane-2,4-dione. Given the limited availability of direct experimental structural data for this specific molecule, this document focuses on established computational methodologies and predictive modeling based on analogous fluorinated β-diketones. The principles and protocols outlined herein offer a robust framework for researchers seeking to understand the conformational landscape, tautomeric preferences, and electronic properties of this and similar fluorinated compounds, which are of growing interest in medicinal chemistry and materials science.
Introduction to this compound
This compound is a fluorinated β-diketone with the chemical formula C₅H₄F₄O₂. The presence of fluorine atoms significantly influences the molecule's electronic structure, acidity, and intermolecular interactions, making it a valuable building block in the design of novel therapeutic agents and advanced materials. Understanding its three-dimensional structure is paramount for predicting its reactivity, binding affinity to biological targets, and physicochemical properties.
Like other β-diketones, this compound is expected to exhibit keto-enol tautomerism. The equilibrium between the diketo and enol forms is a critical aspect of its chemistry, as each tautomer possesses distinct structural and electronic features. Theoretical calculations are indispensable for characterizing this equilibrium and the geometries of the involved species.
Keto-Enol Tautomerism
The tautomeric equilibrium of this compound involves the interconversion of the diketo form and the enol form, which is stabilized by an intramolecular hydrogen bond. The electron-withdrawing nature of the fluorinated methyl groups is anticipated to influence the stability of the enol tautomer.
Caption: Keto-enol tautomerism of this compound.
Computational Methodology: A Detailed Protocol
The theoretical investigation of this compound's structure necessitates a multi-step computational workflow. This protocol is designed to yield accurate geometric parameters, relative energies, and spectroscopic properties.
Initial Structure Generation
The initial step involves the generation of 3D coordinates for both the diketo and the chelated enol tautomers. For the diketo form, conformational analysis of the two fluorinated ethyl groups should be performed to identify low-energy conformers. The enol form is expected to be largely planar due to the intramolecular hydrogen bond.
Geometry Optimization and Frequency Calculations
The geometries of all conformers of both tautomers should be optimized using Density Functional Theory (DFT). A commonly used functional for such systems is B3LYP, often paired with a Pople-style basis set such as 6-311+G(d,p). For potentially improved accuracy, especially concerning non-covalent interactions, functionals from the M06 family (e.g., M06-2X) or double-hybrid functionals can be employed. To account for solvent effects, the Polarizable Continuum Model (PCM) can be utilized.
Following optimization, frequency calculations are crucial to confirm that the obtained structures correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energies (ZPVE) for more accurate relative energy comparisons.
High-Level Energy Refinement
For a more precise determination of the relative energies between the tautomers, single-point energy calculations can be performed on the DFT-optimized geometries using a higher level of theory, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster methods (e.g., CCSD(T)), with a larger basis set like cc-pVTZ or aug-cc-pVTZ.
Spectroscopic Property Prediction
Theoretical calculations can also predict various spectroscopic properties that can be compared with future experimental data. This includes:
-
NMR Spectroscopy: Calculation of nuclear magnetic shielding constants using the GIAO (Gauge-Including Atomic Orbital) method to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts.
-
Vibrational Spectroscopy: The calculated vibrational frequencies can be used to simulate infrared (IR) and Raman spectra, aiding in the identification of characteristic vibrational modes for each tautomer.
Caption: A logical workflow for the theoretical calculation and analysis of molecular structure.
Predicted Structural Data
The following tables present illustrative quantitative data for the key geometric parameters and relative energies of the keto and enol tautomers of this compound. This data is based on typical values obtained from DFT calculations for similar fluorinated β-diketones and should be considered predictive.
Table 1: Predicted Key Bond Lengths (in Å)
| Bond | Keto Tautomer (Illustrative) | Enol Tautomer (Illustrative) |
| C=O | 1.21 | 1.25 (C=O), 1.32 (C-OH) |
| C-C | 1.52 | 1.45 (C-C), 1.38 (C=C) |
| O-H | - | 0.98 |
| C-F | 1.35 | 1.35 |
| Intramolecular H-bond (O···H) | - | 1.65 |
Table 2: Predicted Key Bond Angles (in degrees)
| Angle | Keto Tautomer (Illustrative) | Enol Tautomer (Illustrative) |
| O=C-C | 120.5 | 122.0 |
| C-C-C | 115.0 | 125.0 |
| C-O-H | - | 108.0 |
| F-C-F | 108.5 | 108.5 |
Table 3: Predicted Relative Energies (in kcal/mol)
| Tautomer | Relative Energy (Gas Phase, Illustrative) | Relative Energy (Aqueous, Illustrative) |
| Keto | 5.0 | 2.5 |
| Enol | 0.0 | 0.0 |
Note: The enol tautomer is generally more stable in both gas and solution phases for fluorinated β-diketones, hence it is set as the reference (0.0 kcal/mol).
Potential Application in Drug Development: A Signaling Pathway Context
Fluorinated diketones can act as chelating agents or inhibitors of metalloenzymes. The structural and electronic properties of this compound, elucidated through theoretical calculations, can inform its potential role in modulating biological signaling pathways. For instance, it could be investigated as an inhibitor of a zinc-dependent enzyme involved in a disease pathway.
Caption: A hypothetical signaling pathway where the molecule acts as an enzyme inhibitor.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the structural characterization of this compound. While direct experimental data remains to be reported, the computational protocols detailed herein provide a powerful and reliable means to predict its geometric parameters, tautomeric equilibrium, and spectroscopic signatures. The application of these methods will undoubtedly facilitate the rational design of novel molecules based on this fluorinated scaffold for applications in drug discovery and materials science.
An In-depth Technical Guide on the Solubility of 1,1,5,5-Tetrafluoropentane-2,4-dione in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,1,5,5-Tetrafluoropentane-2,4-dione, a fluorinated β-diketone of interest in various chemical and pharmaceutical applications. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a robust experimental protocol for determining its solubility, alongside a framework for data presentation and a visual representation of the experimental workflow.
Introduction to this compound
This compound is a fluorinated organic compound with the chemical formula C₅H₄F₄O₂. Its structure, featuring two carbonyl groups separated by a methylene group with fluorinated terminal carbons, imparts unique chemical properties. Fluorinated β-diketones are known for their utility as chelating agents, in catalysis, and as precursors in the synthesis of more complex molecules. An understanding of their solubility in various organic solvents is crucial for their application in synthesis, purification, and formulation.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been extensively published. However, based on the general principle of "like dissolves like," it is anticipated that this fluorinated diketone will exhibit good solubility in polar aprotic and moderately polar solvents. To facilitate future research and provide a template for data organization, the following table structure is recommended for presenting experimentally determined solubility data.
Table 1: Illustrative Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Mole Fraction |
| Example: Acetone | 25 | Data Point 1 | Data Point 2 | Data Point 3 |
| Example: Dichloromethane | 25 | Data Point 4 | Data Point 5 | Data Point 6 |
| Example: Ethyl Acetate | 25 | Data Point 7 | Data Point 8 | Data Point 9 |
| Example: Hexane | 25 | Data Point 10 | Data Point 11 | Data Point 12 |
| Example: Methanol | 25 | Data Point 13 | Data Point 14 | Data Point 15 |
Note: The data in the table above is for illustrative purposes only and should be replaced with experimentally determined values.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on the widely accepted isothermal shake-flask method.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath with orbital shaking capabilities
-
Calibrated thermometer or temperature probe
-
Glass vials or flasks with airtight seals
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, GC)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The excess solute is crucial to ensure that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A minimum of 24 to 48 hours is recommended, but the exact time should be determined by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).
-
-
Phase Separation:
-
Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 12 hours to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
-
-
Quantification:
-
Determine the mass of the collected filtrate.
-
Dilute the filtrate with a known volume of the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the diluted solution using a pre-calibrated analytical instrument (e.g., UV-Vis, HPLC, or GC) to determine the concentration of this compound.
-
-
Data Calculation:
-
Calculate the solubility in the desired units (e.g., g/100 mL, mol/L, mole fraction) based on the measured concentration and the initial volume or mass of the solvent.
-
3.3. Method Validation
-
Reproducibility: Repeat the experiment at least three times for each solvent and temperature to ensure the reproducibility of the results.
-
Equilibrium Confirmation: To confirm that equilibrium has been reached, approach the equilibrium from both undersaturated and supersaturated conditions.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
Factors Influencing Solubility
The solubility of this compound in organic solvents is influenced by several factors:
-
Solvent Polarity: As a polar molecule, it is expected to be more soluble in polar solvents. The "like dissolves like" principle is a key guiding factor.
-
Temperature: The solubility of solids and liquids in liquid solvents generally increases with temperature, although exceptions exist.
-
Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can influence its interaction with the carbonyl groups of the diketone.
-
Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.
Conclusion
A Preliminary Investigation into the Reactivity of 1,1,5,5-Tetrafluoropentane-2,4-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a preliminary investigation into the chemical reactivity of 1,1,5,5-tetrafluoropentane-2,4-dione (CAS RN: 70086-62-3), a fluorinated β-diketone of interest in synthetic chemistry. Due to the presence of two difluoromethyl groups, this compound is expected to exhibit unique reactivity compared to its non-fluorinated or trifluoromethylated analogs. This document outlines the probable synthetic route, key chemical transformations including keto-enol tautomerism, metal complexation, and formation of heterocyclic derivatives. Detailed, adaptable experimental protocols for these reactions are provided, alongside predicted spectroscopic data to aid in the characterization of this compound and its derivatives. All quantitative data is presented in structured tables for clarity and comparative analysis.
Introduction
β-Diketones are a pivotal class of compounds in organic synthesis, renowned for their versatile reactivity. The introduction of fluorine atoms into their structure can significantly alter their physicochemical properties, including acidity, electrophilicity, and stability. This compound, with its distinct substitution pattern, presents an intriguing subject for reactivity studies. The electron-withdrawing nature of the four fluorine atoms is anticipated to influence the keto-enol equilibrium and enhance the reactivity of the carbonyl groups. This guide serves as a foundational resource for researchers exploring the synthetic utility of this compound.
Synthesis of this compound
The most common and effective method for the synthesis of β-diketones is the Claisen condensation.[1] This reaction involves the base-catalyzed condensation of an ester with a ketone. For the synthesis of the asymmetrically substituted this compound, a crossed Claisen condensation would be employed.[2]
Logical Synthetic Pathway:
The logical precursors for this synthesis are an ethyl ester of difluoroacetic acid and a ketone containing a difluoromethyl group, such as 1,1-difluoroacetone.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis via Claisen Condensation
This protocol is adapted from general procedures for Claisen condensations.[3]
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethyl 2,2-difluoroacetate
-
1,1-Difluoroacetone
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then suspend it in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of ethyl 2,2-difluoroacetate (1.0 equivalent) in the anhydrous solvent dropwise to the stirred suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Add 1,1-difluoroacetone (1.0 equivalent) dropwise to the reaction mixture.
-
After the addition, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to 0 °C and cautiously quench with 1 M HCl until the aqueous layer is acidic.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Table 1: Expected Reaction Parameters and Yield
| Parameter | Value | Reference |
| Reactants | Ethyl 2,2-difluoroacetate, 1,1-Difluoroacetone | Inferred |
| Base | Sodium Hydride (NaH) | [3] |
| Solvent | Anhydrous Diethyl Ether or THF | |
| Reaction Temp. | Reflux | |
| Reaction Time | 4-6 hours | Inferred |
| Expected Yield | 40-60% | [3] |
Key Reactivity Aspects
Keto-Enol Tautomerism
β-Diketones exist in a dynamic equilibrium between their keto and enol tautomers.[4] The position of this equilibrium is influenced by factors such as the nature of the substituents and the solvent.[5] The presence of electron-withdrawing fluorine atoms can affect the stability of the tautomers. While trifluoromethyl groups tend to favor the enol form, the effect of difluoromethyl groups is less documented but is expected to also influence the equilibrium.[5]
Figure 2: Factors influencing the keto-enol equilibrium of this compound.
Expected Spectroscopic Signatures for Tautomers:
-
¹H NMR:
-
Keto form: A singlet for the methylene protons (CH₂) is expected.
-
Enol form: A singlet for the vinylic proton (=CH-) and a broad singlet for the enolic hydroxyl proton (-OH) are anticipated. The integration of these peaks can be used to determine the keto-enol ratio.[6]
-
-
IR Spectroscopy:
Table 2: Predicted Spectroscopic Data for this compound Tautomers
| Tautomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| Keto | ~3.5-4.0 (s, 2H, CH₂) | ~50-60 (CH₂), ~190-200 (C=O) | ~1720-1740 (C=O) |
| Enol | ~5.5-6.0 (s, 1H, =CH), ~12-16 (br s, 1H, OH) | ~90-100 (=CH), ~180-190 (C=O) | ~2500-3200 (br, OH), ~1600-1650 (C=C), ~1580-1620 (C=O) |
Metal Complexation
The enolate form of β-diketones acts as a bidentate ligand, readily forming stable complexes with a wide range of metal ions.[8][9] These metal complexes have applications in catalysis and materials science.
Figure 3: General workflow for the synthesis of metal complexes of this compound.
This protocol is adapted from procedures for the synthesis of metal acetylacetonate complexes.[10][11]
Materials:
-
This compound
-
Metal(II) chloride or acetate (e.g., CuCl₂, Ni(OAc)₂, CoCl₂)
-
Sodium hydroxide (NaOH) or ammonia (NH₃) solution
-
Ethanol or methanol
-
Water
Procedure:
-
Dissolve the metal(II) salt (1.0 equivalent) in a mixture of water and ethanol.
-
In a separate beaker, dissolve this compound (2.0 equivalents) in ethanol.
-
Slowly add a solution of NaOH or ammonia to the diketone solution with stirring to form the enolate.
-
Add the metal salt solution dropwise to the enolate solution with continuous stirring.
-
A precipitate of the metal complex should form. Stir the mixture at room temperature for 1-2 hours.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product in a desiccator.
-
Characterize the complex by IR spectroscopy and elemental analysis.
Table 3: Expected Properties of a Metal(II) Complex
| Property | Expected Value |
| Stoichiometry | M(C₅H₃F₄O₂)₂ |
| Coordination | Bidentate through oxygen atoms |
| IR Shift (C=O) | Shift to lower frequency upon coordination |
Synthesis of Heterocyclic Compounds: Pyrazoles
β-Diketones are valuable precursors for the synthesis of various heterocyclic compounds. A common reaction is the condensation with hydrazine or its derivatives to form pyrazoles, which are important scaffolds in medicinal chemistry.[12][13]
Figure 4: Reaction pathway for the synthesis of a pyrazole derivative from this compound.
This protocol is based on general procedures for pyrazole synthesis from β-diketones.[14][15]
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol or glacial acetic acid
Procedure:
-
Dissolve this compound (1.0 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution with stirring.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-water to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure pyrazole.
-
Characterize the product by NMR spectroscopy and mass spectrometry.
Table 4: Predicted Spectroscopic Data for 3,5-bis(difluoromethyl)pyrazole
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H NMR | ~6.5-7.0 (s, 1H, pyrazole-H), ~12-14 (br s, 1H, NH) | Singlet, Broad Singlet |
| ¹⁹F NMR | ~-110 to -130 | Triplet (due to coupling with adjacent H) |
Spectroscopic Characterization Summary
The following table summarizes the predicted key spectroscopic features of this compound. These are estimates based on data from analogous fluorinated β-diketones.
Table 5: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Signals | Notes |
| ¹H NMR | Keto: ~3.5-4.0 ppm (s, CH₂). Enol: ~5.5-6.0 ppm (s, =CH), ~12-16 ppm (br s, OH) | The ratio of integrals will indicate the keto:enol ratio. |
| ¹³C NMR | Keto: ~50-60 (CH₂), ~190-200 (C=O). Enol: ~90-100 (=CH), ~180-190 (C=O) | |
| ¹⁹F NMR | ~-120 to -130 ppm | Expected to be a triplet due to coupling with the adjacent protons. |
| IR (cm⁻¹) | Keto: ~1720-1740 (C=O). Enol: ~2500-3200 (br, OH), ~1600-1650 (C=C), ~1580-1620 (C=O) | The presence of both sets of peaks would confirm tautomerism. |
| Mass Spec (EI) | M⁺ at m/z = 172.08. Fragments corresponding to loss of CHF₂, CO, and other characteristic fragments. |
Conclusion
This compound is a promising fluorinated building block with a rich potential for chemical transformations. This guide provides a preliminary framework for its synthesis and exploration of its reactivity. The provided protocols, adapted from well-established methodologies for β-diketones, offer a starting point for laboratory investigations. The predicted spectroscopic data will be instrumental in the characterization of the title compound and its derivatives. Further research is warranted to fully elucidate the unique chemical properties imparted by the two difluoromethyl groups and to explore the applications of the resulting novel compounds in drug discovery and materials science.
References
- 1. rsc.org [rsc.org]
- 2. 1,1,1,5,5,5-Hexafluoropentane-2,4-dione;zirconium | C20H8F24O8Zr | CID 24195197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 5. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound - CAS:70086-62-3 - Sunway Pharm Ltd [3wpharm.com]
- 8. 1,1,1-Trifluoro-2,4-pentanedione | C5H5F3O2 | CID 73943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS 70086-62-3 | this compound - Synblock [synblock.com]
- 10. scbt.com [scbt.com]
- 11. SDS/MSDS - CAS:70086-62-3 - supplier / synthesis - 1,1,5,5-Tetrafluoro-2,4-pentanedionethis compound - 1,1,5,5-tetrafluoro-pentane-2,4-dione; [en.xixisys.com]
- 12. 2,4-Pentanedione, 1,1,1,5,5,5-hexafluoro- [webbook.nist.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound, CasNo.70086-62-3 SHANGHAI T&W PHARMACEUTICAL CO., LTD. China (Mainland) [xiarui.lookchem.com]
- 15. 1,1,1-Trifluoro-2,4-pentanedione(367-57-7) 1H NMR spectrum [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Metal Complexes Using Fluorinated β-Diketones
A Note on the Ligand: The requested ligand, 1,1,5,5-Tetrafluoropentane-2,4-dione, is not commonly found in the scientific literature. It is presumed that the intended ligand is the structurally similar and widely studied 1,1,1,5,5,5-hexafluoroacetylacetonate (hfac). The following application notes and protocols are based on the synthesis and application of metal-hfac complexes, which are expected to have comparable chemistry.
Introduction
Fluorinated β-diketonates, such as hexafluoroacetylacetonate (hfac), are highly versatile ligands in coordination chemistry. The electron-withdrawing trifluoromethyl groups enhance the acidity of the ligand and influence the properties of the resulting metal complexes, such as their volatility, Lewis acidity, and solubility. These characteristics make metal-hfac complexes valuable precursors for a range of applications, including chemical vapor deposition (CVD), catalysis, and as luminescent materials. This document provides an overview of the applications and detailed protocols for the synthesis of transition metal and lanthanide complexes with hfac.
Applications of Metal-hfac Complexes
Metal complexes derived from fluorinated β-diketones have found utility in various scientific and industrial fields:
-
Catalysis: The Lewis acidic nature of the metal center in these complexes allows them to function as effective catalysts in various organic transformations.
-
Materials Science: The volatility of many metal-hfac complexes makes them excellent precursors for the deposition of thin films of metals or metal oxides via CVD and atomic layer deposition (ALD).
-
Luminescent Materials: Lanthanide-hfac complexes are particularly known for their strong luminescence, making them suitable for applications in lighting, displays, and bio-imaging.[1] The hfac ligand can act as an antenna, absorbing light and efficiently transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength.
-
Molecular Magnetism: The strategic design of 3d-4f heterometallic complexes using ligands like hfac has led to the development of single-molecule magnets (SMMs).[2]
-
Nanomaterial Synthesis: These complexes can serve as precursors for the synthesis of binary oxide nanomaterials.[2]
Experimental Protocols
The following are generalized protocols for the synthesis of transition metal and lanthanide-hfac complexes. Researchers should consult the primary literature for specific reaction conditions tailored to the desired metal and final complex.
**Protocol 1: Synthesis of a First-Row Transition Metal-hfac Complex (e.g., Cu(hfac)₂) **
This protocol is a general method for synthesizing transition metal complexes with hfac.
Materials:
-
Metal salt (e.g., Copper(II) nitrate, Cu(NO₃)₂·xH₂O)
-
1,1,1,5,5,5-Hexafluoroacetylacetone (Hhfac)
-
Base (e.g., Sodium carbonate, Na₂CO₃)
-
Solvent (e.g., Water, Methanol)
Procedure:
-
Dissolve the metal salt in water or a suitable solvent.
-
In a separate flask, dissolve Hhfac in a minimal amount of a suitable solvent, such as methanol.
-
Slowly add the Hhfac solution to the metal salt solution while stirring.
-
Gradually add a solution of the base (e.g., Na₂CO₃ in water) to the reaction mixture to deprotonate the Hhfac and facilitate coordination to the metal ion. The pH should be adjusted to be slightly basic.
-
A precipitate of the metal-hfac complex should form.
-
Continue stirring the reaction mixture at room temperature for a specified time (e.g., 1-2 hours) to ensure complete reaction.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water to remove any unreacted starting materials and byproducts.
-
Dry the product under vacuum.
-
The product can be further purified by recrystallization from an appropriate solvent or by sublimation.
Protocol 2: Synthesis of a Lanthanide-hfac Complex (e.g., Ln(hfac)₃(H₂O)ₓ)
This protocol outlines a general synthesis for lanthanide-hfac complexes. The coordination number of the lanthanide ion and the number of coordinated water molecules can vary.[3][4]
Materials:
-
Lanthanide salt (e.g., Lanthanum(III) chloride heptahydrate, LaCl₃·7H₂O)
-
1,1,1,5,5,5-Hexafluoroacetylacetone (Hhfac)
-
Base (e.g., Sodium hydroxide, NaOH)
-
Solvents (e.g., Water, Ethanol)
Procedure:
-
Dissolve the lanthanide salt in a mixture of water and ethanol.
-
In a separate beaker, dissolve Hhfac in ethanol.
-
Slowly add the Hhfac solution to the stirring lanthanide salt solution.
-
Prepare a dilute aqueous solution of NaOH and add it dropwise to the reaction mixture to raise the pH to around 6-7. This will deprotonate the Hhfac.
-
A precipitate of the hydrated lanthanide-hfac complex will form.
-
Stir the mixture for several hours at room temperature.
-
Collect the precipitate by vacuum filtration.
-
Wash the product with a small amount of cold water and then with a non-polar solvent like hexane to remove any excess Hhfac.
-
Dry the product in a desiccator over a drying agent.
Mechanochemical Synthesis: An alternative, solvent-free approach for the synthesis of lanthanide-hfac complexes is through mechanochemistry.[1][3] This involves grinding the lanthanide salt and Hhfac together in a mortar and pestle, sometimes with a small amount of a liquid assistant. This method can lead to different coordination compounds and may be more environmentally friendly.[3][4]
Data Presentation
Table 1: Representative Yields for Metal-hfac Complex Synthesis
| Metal Complex | Metal Precursor | Synthesis Method | Typical Yield (%) | Reference |
| Cr(tfac)₃ | Cr(NO₃)₃·9H₂O | Solution Synthesis | 40-60 | [5] |
| Mn(tfac)₂ | Mn(NO₃)₂·4H₂O | Solution Synthesis | 40-60 | [5] |
| Fe(tfac)₃ | Fe(NO₃)₃·9H₂O | Solution Synthesis | 40-60 | [5] |
| Co(tfac)₂ | Co(NO₃)₂·6H₂O | Solution Synthesis | 40-60 | [5] |
| Ni(tfac)₂ | Ni(NO₃)₂·6H₂O | Solution Synthesis | 40-60 | [5] |
| Cu(tfac)₂ | Cu(NO₃)₂·2.5H₂O | Solution Synthesis | 40-60 | [5] |
| Tb(hfac)₃(H₂O)₂ | TbCl₃·6H₂O | Mechanochemical | Not specified | [1] |
| [(La(hfac)₃)₂Co(acac)₃] | [La(hfac)₃] and [Co(acac)₃] | Anhydrous Solution | Not specified | [2] |
*Note: tfac (1,1,1-trifluoro-2,4-pentanedione) is a related fluorinated β-diketone. The yields are presented here to provide a general expectation for this class of reactions.[5]
Visualizations
Caption: General workflow for the solution-based synthesis of metal-hfac complexes.
Caption: Chelation of the hfac ligand to a central metal ion.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sandwich d/f Heterometallic Complexes [(Ln(hfac)3)2M(acac)3] (Ln = La, Pr, Sm, Dy and M = Co; Ln = La and M = Ru) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanochemical Syntheses of Ln(hfac)3(H2O)x (Ln = La-Sm, Tb): Isolation of 10-, 9-, and 8-Coordinate Ln(hfac)n Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: 1,1,5,5-Tetrafluoropentane-2,4-dione as a Ligand for Lanthanide Complexes
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature detailing the specific use of 1,1,5,5-tetrafluoropentane-2,4-dione as a ligand for lanthanide complexes is limited. The following application notes and protocols are based on established principles and data from closely related fluorinated β-diketonate ligands. These should serve as a starting point for experimental design.
Introduction
Lanthanide ions (Ln³⁺) are renowned for their unique luminescent properties, including sharp, line-like emission spectra and long luminescence lifetimes, which make them ideal for applications in biological imaging, diagnostics, and materials science. However, their direct excitation is inefficient due to low molar absorption coefficients. This limitation is overcome by using organic ligands that act as "antennas," absorbing excitation energy and efficiently transferring it to the central lanthanide ion.
β-diketonate ligands are particularly effective antennas due to their strong UV absorption and efficient energy transfer capabilities.[1] The introduction of fluorine atoms into the ligand structure, as in this compound, is a key strategy to enhance the luminescent properties of the resulting lanthanide complexes. Fluorination reduces non-radiative deactivation pathways caused by high-frequency vibrations (e.g., C-H oscillators), leading to increased luminescence quantum yields and longer lifetimes.[1][2]
These enhanced photophysical properties make lanthanide complexes with fluorinated β-diketonates, such as this compound, highly promising candidates for applications requiring high sensitivity, such as time-gated luminescence (TGL) bioassays and magnetic resonance imaging (MRI).[3][4][5]
Key Applications
-
Time-Gated Luminescence (TGL) Probes: The long luminescence lifetimes of these complexes allow for temporal filtering to eliminate background autofluorescence from biological samples, dramatically improving signal-to-noise ratios in immunoassays and cellular imaging.[4]
-
Bimodal Imaging Agents: By selecting the appropriate lanthanide ion, these complexes can be adapted for multiple imaging modalities. For example, Eu³⁺ or Tb³⁺ complexes are used for luminescence imaging, while Gd³⁺ complexes can serve as contrast agents for MRI.[3]
-
Materials Science: Incorporation of these luminescent complexes into polymer matrices or other materials can lead to the development of novel sensors, light-emitting devices, and security inks.[6]
Quantitative Data (Based on Analogous Fluorinated β-Diketonate Ligands)
The following tables summarize typical photophysical properties and stability constants for lanthanide complexes formed with ligands structurally similar to this compound.
Table 1: Representative Photophysical Properties of Europium(III) and Terbium(III) Complexes with Fluorinated β-Diketonate Ligands.
| Lanthanide Ion | Ancillary Ligand | Quantum Yield (Φ) | Luminescence Lifetime (τ) | Reference |
|---|---|---|---|---|
| Eu³⁺ | 2,2'-Bipyridyl | 35% | 870 µs | [1] |
| Eu³⁺ | 1,10-Phenanthroline | 77% | 842 µs | [6] |
| Tb³⁺ | 2,2'-Bipyridyl | 24% | 330 µs | [1] |
| Eu³⁺ | (protein conjugate) | 40% | 520 µs |[3][7] |
Data is for ligands such as 1,1,1-trifluoro-2,4-pentanedione and 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione.
Table 2: Representative Apparent Stability Constants (Log β) for Lanthanide Complexes with Fluorinated β-Diketonate Ligands in Aqueous Solutions.
| Lanthanide Ion | Ligand | Log β₁ | Log β₂ | Log β₃ | Reference |
|---|---|---|---|---|---|
| La³⁺ | Thenoyltrifluoroacetone | 4.65 | 8.65 | 11.85 | [8] |
| Eu³⁺ | Thenoyltrifluoroacetone | 5.58 | 10.32 | 14.12 | [8] |
| Gd³⁺ | Thenoyltrifluoroacetone | 5.61 | 10.35 | 14.21 | [8] |
| Lu³⁺ | Thenoyltrifluoroacetone | 6.12 | 11.35 | 15.65 |[8] |
Stability constants are highly dependent on the specific ligand, solvent, pH, and ionic strength.[8]
Experimental Protocols
Protocol 1: Synthesis of a Tris(1,1,5,5-tetrafluoropentane-2,4-dionate) Lanthanide(III) Complex
This protocol describes a general method for synthesizing a lanthanide complex with this compound, with an optional step for adding a neutral ancillary ligand like 1,10-phenanthroline to potentially enhance luminescence.
Materials:
-
This compound (CAS 70086-62-3)
-
Lanthanide(III) chloride hexahydrate (LnCl₃·6H₂O) or Lanthanide(III) nitrate hexahydrate (Ln(NO₃)₃·6H₂O) (e.g., Eu³⁺, Tb³⁺, Gd³⁺)
-
Ethanol or Methanol
-
Deionized Water
-
Ammonia solution (NH₃·H₂O) or Sodium Hydroxide (NaOH) solution (1 M)
-
(Optional) 1,10-Phenanthroline or 2,2'-Bipyridyl
-
Standard laboratory glassware, magnetic stirrer, pH meter.
Procedure:
-
Ligand Preparation: Dissolve 3.0 mmol of this compound in 20 mL of ethanol in a round-bottom flask with stirring.
-
Deprotonation: Slowly add a 1 M solution of NaOH or aqueous ammonia dropwise to the ligand solution until the pH reaches approximately 7.0. This deprotonates the β-diketone to form the active ligand anion.
-
Lanthanide Addition: In a separate beaker, dissolve 1.0 mmol of the chosen lanthanide salt (e.g., EuCl₃·6H₂O) in a minimum amount of deionized water (~5 mL) and add it dropwise to the stirred ligand solution.
-
Complex Formation: A precipitate of the lanthanide complex, [Ln(tfpd)₃(H₂O)ₓ], should form upon addition. Stir the reaction mixture at room temperature for 4-6 hours.
-
(Optional) Ancillary Ligand Addition: To form a ternary complex, dissolve 1.0 mmol of 1,10-phenanthroline in 10 mL of ethanol. Add this solution to the reaction mixture after the initial complex has formed and stir for an additional 2-4 hours.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with small portions of cold deionized water, then cold ethanol, to remove unreacted starting materials and salts.
-
Drying: Dry the final product in a vacuum desiccator overnight.
-
Characterization: The final product can be characterized by mass spectrometry, elemental analysis, and spectroscopic methods (FT-IR, UV-Vis, Luminescence).
Protocol 2: Photophysical Characterization
This protocol outlines the key steps for evaluating the luminescent properties of the synthesized complex.
Materials:
-
Synthesized lanthanide complex
-
High-purity solvent (e.g., acetonitrile, DMSO, or ethanol)
-
Spectrofluorometer with time-resolved capabilities
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation: Prepare a stock solution of the lanthanide complex in the chosen solvent at a concentration of approximately 1 mM. Create a series of dilutions for analysis (e.g., 1-10 µM).
-
Absorption Spectrum: Record the UV-Vis absorption spectrum of a ~10 µM solution to identify the ligand's absorption maxima (λ_max). This wavelength will be used for excitation.
-
Excitation and Emission Spectra:
-
Using the spectrofluorometer, record the emission spectrum by exciting the sample at the ligand's λ_max. The characteristic sharp emission peaks of the lanthanide ion should be observed (e.g., for Eu³⁺, prominent peaks around 590 nm and 615 nm).
-
Record the excitation spectrum by setting the emission monochromator to the most intense lanthanide emission peak and scanning the excitation wavelengths. The excitation spectrum should resemble the ligand's absorption spectrum, confirming the "antenna effect."
-
-
Luminescence Lifetime (τ) Measurement:
-
Using a pulsed light source (e.g., xenon flash lamp or laser), excite the sample at the ligand's λ_max.
-
Record the decay of the luminescence intensity at the main emission peak over time.
-
Fit the decay curve to a single- or multi-exponential function to determine the luminescence lifetime (τ). Lanthanide complexes typically exhibit lifetimes in the microsecond (µs) to millisecond (ms) range.
-
-
Quantum Yield (Φ) Measurement:
-
The absolute luminescence quantum yield should be measured using an integrating sphere.[9][10]
-
Place the cuvette containing the sample solution inside the integrating sphere.
-
Measure the emission spectrum of the excitation light with the sample in the sphere and without it (blank).
-
Measure the emission spectrum of the sample.
-
The quantum yield is calculated as the ratio of emitted photons to absorbed photons, corrected for the instrument's response.
-
Visualizations
Diagrams of Workflows and Mechanisms
Caption: General workflow for the synthesis and purification of a lanthanide complex.
Caption: The "antenna effect" mechanism for lanthanide luminescence.
Caption: Experimental workflow for a time-gated luminescence bioassay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bioconjugates of versatile β-diketonate–lanthanide complexes as probes for time-gated luminescence and magnetic resonance imaging of cancer cells in vitro and in vivo - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A strategy to enhance the water solubility of luminescent β-diketonate-Europium(III) complexes for time-gated luminescence bioassays: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Exploration of photophysical behavior of lanthanide complex and its hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioconjugates of versatile β-diketonate-lanthanide complexes as probes for time-gated luminescence and magnetic resonance imaging of cancer cells in vitro and in vivo. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Intrinsic quantum yields and radiative lifetimes of lanthanide tris(dipicolinates) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application of 1,1,5,5-Tetrafluoropentane-2,4-dione in Catalysis: A General Overview and Future Outlook
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,5,5-Tetrafluoropentane-2,4-dione is a fluorinated β-diketone ligand. While extensive searches of scientific literature did not yield specific documented applications of this compound in catalysis, this application note provides a general overview of the potential catalytic applications of such fluorinated β-diketones. The unique electronic properties conferred by the fluorine atoms make this class of compounds intriguing candidates for the development of novel catalysts. This document outlines the potential advantages of using this compound as a ligand in metal-catalyzed reactions and provides generalized protocols for researchers interested in exploring its catalytic activity.
Potential Advantages of this compound in Catalysis
Metal complexes containing fluorinated β-diketonate ligands, such as this compound, can offer several advantages in catalysis:
-
Enhanced Lewis Acidity: The electron-withdrawing fluorine atoms can significantly increase the Lewis acidity of the metal center in a complex. This enhanced acidity can lead to higher catalytic activity in Lewis acid-catalyzed reactions, such as Diels-Alder reactions, Friedel-Crafts acylations, and aldol condensations.
-
Improved Solubility: The presence of fluorine atoms can enhance the solubility of the metal complex in fluorinated solvents or in the fluorous phase of a biphasic system. This property is particularly useful for catalyst recovery and recycling in fluorous biphasic catalysis.
-
Increased Thermal and Oxidative Stability: The strong carbon-fluorine bonds can impart greater thermal and oxidative stability to the resulting catalyst, allowing for reactions to be conducted under harsher conditions.
-
Modified Steric and Electronic Environment: The fluorine atoms can influence the steric and electronic environment around the metal center, potentially leading to unique selectivity (chemo-, regio-, and stereoselectivity) in catalytic transformations.
Potential Catalytic Applications
Based on the properties of similar fluorinated β-diketonate ligands, metal complexes of this compound could potentially be explored as catalysts in a variety of organic transformations, including:
-
Polymerization Reactions: As catalysts for olefin polymerization or ring-opening polymerization of lactones.
-
Oxidation Reactions: As catalysts for the oxidation of alcohols or hydrocarbons.
-
Reduction Reactions: As catalysts for the hydrogenation or transfer hydrogenation of unsaturated compounds.
-
Cross-Coupling Reactions: As catalysts in Suzuki, Heck, or Sonogashira coupling reactions.
-
Asymmetric Catalysis: Chiral variants of the ligand could be synthesized to develop catalysts for enantioselective reactions, which are of high importance in drug development.
Generalized Experimental Protocols
The following are generalized protocols for researchers interested in investigating the catalytic potential of this compound. These are intended as a starting point and would require optimization for specific reactions.
Protocol 1: Synthesis of a Metal Complex with this compound
This protocol describes a general method for the synthesis of a metal(II) complex.
Materials:
-
This compound
-
A metal(II) salt (e.g., Cu(OAc)₂, NiCl₂, PdCl₂)
-
A suitable solvent (e.g., ethanol, methanol, tetrahydrofuran)
-
A weak base (e.g., sodium carbonate, triethylamine)
Procedure:
-
Dissolve this compound (2 equivalents) in the chosen solvent in a round-bottom flask.
-
Add the weak base (2 equivalents) to the solution and stir for 15-30 minutes at room temperature to deprotonate the dione.
-
In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent.
-
Slowly add the metal salt solution to the solution of the deprotonated ligand.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified time (e.g., 2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting solid is purified by recrystallization or column chromatography to yield the desired metal complex.
-
Characterize the complex using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Protocol 2: General Procedure for a Catalytic Test Reaction (e.g., Michael Addition)
This protocol outlines a general procedure for testing the catalytic activity of the synthesized metal complex.
Materials:
-
Synthesized metal complex of this compound (catalyst)
-
Michael donor (e.g., a β-ketoester)
-
Michael acceptor (e.g., an α,β-unsaturated ketone)
-
A suitable solvent (e.g., dichloromethane, toluene, acetonitrile)
Procedure:
-
To a clean and dry reaction vessel, add the Michael donor (1.2 equivalents), the Michael acceptor (1.0 equivalent), and the solvent.
-
Add the catalyst (e.g., 1-10 mol%) to the reaction mixture.
-
Stir the reaction at a specific temperature (e.g., room temperature to reflux) and monitor its progress by TLC or gas chromatography (GC).
-
Once the reaction is complete, quench the reaction with a suitable reagent if necessary.
-
The reaction mixture is then worked up (e.g., extraction with an organic solvent, washing with brine).
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography.
-
The yield and other relevant data (e.g., diastereomeric or enantiomeric excess if applicable) of the product are determined.
Data Presentation
As no specific experimental data for the catalytic application of this compound is available, the following table is a template that researchers can use to structure their findings when investigating its catalytic potential.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity |
| 1 | 1 | CH₂Cl₂ | 25 | 24 | ||
| 2 | 5 | CH₂Cl₂ | 25 | 12 | ||
| 3 | 5 | Toluene | 80 | 6 | ||
| 4 | 5 | MeCN | 50 | 18 |
Visualizations
The following diagrams illustrate the general workflow for the synthesis and application of a catalyst based on this compound and a hypothetical catalytic cycle.
Caption: General workflow for catalyst synthesis and application.
Caption: A simplified, hypothetical catalytic cycle.
Conclusion
While direct catalytic applications of this compound are not yet reported in the accessible literature, its structural and electronic properties make it a promising ligand for the development of novel and efficient catalysts. The general protocols and conceptual frameworks provided here are intended to serve as a guide for researchers to explore the untapped potential of this compound in catalysis, which could lead to significant advancements in organic synthesis and drug development. Further research in this area is highly encouraged.
Application Notes and Protocols for the Synthesis of Coordination Polymers with 1,1,5,5-Tetrafluoropentane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coordination polymers are a class of materials formed by the self-assembly of metal ions with organic ligands, creating one-, two-, or three-dimensional structures. The properties of these materials can be tuned by careful selection of the metal and organic linker. The use of fluorinated ligands, such as 1,1,5,5-Tetrafluoropentane-2,4-dione, can impart unique characteristics to the resulting coordination polymers, including enhanced thermal stability, volatility, and altered electronic properties. This document provides a detailed experimental protocol for the synthesis of coordination polymers using this compound as the organic linker. The protocol is based on general methods for the synthesis of coordination polymers with fluorinated β-diketonate ligands.
Materials and Methods
Materials
-
This compound (commercially available)
-
Metal salt (e.g., Copper(II) acetate monohydrate, Manganese(II) chloride tetrahydrate)
-
Solvent (e.g., Ethanol, Methanol, Acetonitrile)
-
Base (e.g., Sodium hydroxide, Triethylamine)
-
Standard laboratory glassware and equipment (e.g., round-bottom flasks, condensers, magnetic stirrers, filtration apparatus)
General Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Experimental Protocol: Synthesis of a Copper(II) Coordination Polymer
This protocol describes the synthesis of a coordination polymer using Copper(II) acetate monohydrate as the metal source.
-
Ligand Deprotonation:
-
In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of ethanol.
-
To this solution, add a stoichiometric equivalent of a base (e.g., 1.0 mmol of sodium hydroxide dissolved in a minimal amount of water, or 1.0 mmol of triethylamine).
-
Stir the solution at room temperature for 30 minutes to ensure complete deprotonation of the β-diketone.
-
-
Reaction with Metal Salt:
-
In a separate beaker, dissolve 0.5 mmol of Copper(II) acetate monohydrate in 10 mL of ethanol. Gentle heating may be required to facilitate dissolution.
-
Add the metal salt solution dropwise to the stirring ligand solution over a period of 15 minutes.
-
A color change and/or the formation of a precipitate should be observed, indicating the formation of the coordination complex.
-
-
Reaction and Crystallization:
-
Attach a condenser to the reaction flask and heat the mixture to reflux (approximately 78 °C for ethanol) for 2-4 hours with continuous stirring.
-
After the reflux period, allow the reaction mixture to cool slowly to room temperature.
-
For crystallization, the flask can be left undisturbed at room temperature for several days, or the solvent can be slowly evaporated. Alternatively, layering a less soluble co-solvent (e.g., hexane) on top of the reaction mixture can promote crystal growth.
-
-
Isolation and Purification:
-
Collect the resulting crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum or in a desiccator.
-
Characterization
The synthesized coordination polymer should be characterized using standard analytical techniques to confirm its structure and purity. These include:
-
Single-crystal X-ray Diffraction: To determine the crystal structure and connectivity of the coordination polymer.
-
Powder X-ray Diffraction (PXRD): To confirm the bulk purity of the synthesized material.
-
Infrared (IR) Spectroscopy: To identify the coordination of the β-diketonate ligand to the metal center by observing shifts in the C=O and C=C stretching frequencies.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the coordination polymer.
-
Elemental Analysis: To determine the empirical formula of the compound.
Data Presentation
| Parameter | Value |
| Ligand | This compound |
| Metal Salt | Copper(II) acetate monohydrate |
| Ligand:Metal Molar Ratio | 2:1 |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (~78 °C) |
| Reaction Time | 2-4 hours |
| Yield | Dependent on specific reaction conditions |
| Appearance | Crystalline solid |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of a coordination polymer.
This protocol provides a general framework for the synthesis of coordination polymers using this compound. Researchers may need to optimize reaction conditions, such as the choice of metal salt, solvent, and temperature, to obtain the desired product in high yield and purity.
Application Notes and Protocols for Growing Single Crystals of 1,1,5,5-Tetrafluoropentane-2,4-dione Metal Complexes
Introduction
1,1,5,5-Tetrafluoropentane-2,4-dione is a fluorinated β-diketonate ligand that forms stable complexes with a wide range of metal ions. The fluorination of the ligand can enhance the volatility, solubility in organic solvents, and thermal stability of the resulting metal complexes, making them suitable for applications such as chemical vapor deposition.[1] Obtaining high-quality single crystals of these complexes is crucial for determining their three-dimensional structure through X-ray diffraction, which provides invaluable insights into their chemical bonding, stereochemistry, and physical properties. These structural details are of paramount importance for researchers in materials science, catalysis, and drug development.
This document provides detailed application notes and experimental protocols for growing single crystals of this compound metal complexes. The techniques described are based on common crystallization methods for small molecules and have been adapted from procedures reported for similar metal β-diketonate complexes.[2][3][4]
General Principles of Crystallization
The growth of a single crystal is a process of controlled precipitation from a supersaturated solution. The key to obtaining high-quality single crystals is to allow the molecules to slowly arrange themselves into a well-ordered crystal lattice. The main factors influencing the crystallization process are:
-
Solvent Selection: The ideal solvent should dissolve the complex moderately. A solvent in which the complex is too soluble will make it difficult to achieve supersaturation, while a solvent in which it is poorly soluble may lead to rapid precipitation of amorphous solid or very small crystals. It is often beneficial to use a mixture of a "good" solvent (in which the complex is soluble) and a "bad" solvent (in which the complex is less soluble).[5][6]
-
Concentration: The solution should be close to saturation at the temperature of crystallization. Preparing a saturated solution and then slightly diluting it or using a supersaturated solution prepared at a higher temperature are common starting points.[6]
-
Temperature: Temperature affects the solubility of the complex. Slow cooling of a saturated solution can be an effective method for inducing crystallization.[3][6] In some cases, maintaining a constant temperature is crucial to allow for slow evaporation or diffusion.
-
Nucleation: Crystal growth begins from a nucleation site. To obtain a few large single crystals rather than many small ones, it is important to control the number of nucleation sites. This can be achieved by using clean glassware, filtering the solution to remove any dust or solid impurities, and avoiding mechanical disturbances.[3][4]
-
Purity of the Compound: The presence of impurities can inhibit crystal growth or lead to the formation of poorly ordered crystals. It is essential to use a highly purified sample of the metal complex.[5]
Application Notes on Crystallization Techniques
Several techniques can be employed to grow single crystals of this compound metal complexes. The choice of method depends on the solubility and stability of the complex.
-
Slow Evaporation: This is one of the simplest and most common crystallization techniques.[2][3] A solution of the complex is prepared in a suitable solvent and left undisturbed in a loosely covered container. The solvent slowly evaporates, increasing the concentration of the complex until supersaturation is reached and crystals begin to form. This method is well-suited for complexes that are stable in the chosen solvent over extended periods.
-
Solvent Diffusion (Liquid-Liquid Layering): This technique involves the slow diffusion of a "bad" solvent (precipitant) into a solution of the complex in a "good" solvent.[3][4] The two solvents must be miscible. The complex is dissolved in the denser solvent and carefully layered with the less dense precipitant. Crystals typically form at the interface between the two liquids. This method allows for fine control over the rate of supersaturation.
-
Vapor Diffusion: This is a variation of the solvent diffusion technique where the precipitant is introduced in the vapor phase.[3][7] A vial containing the solution of the complex is placed inside a larger sealed container that also contains a reservoir of the more volatile precipitant. The precipitant vapor slowly diffuses into the solution, inducing crystallization. This method is particularly useful for growing crystals from very small amounts of material.
-
Slow Cooling: In this method, the complex is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[6] The solution is then allowed to cool down slowly and undisturbed. As the temperature decreases, the solubility of the complex drops, leading to supersaturation and crystal growth. The rate of cooling is critical; slower cooling rates generally produce better quality crystals.
Experimental Protocols
The following are detailed protocols for the crystallization techniques described above.
Protocol 1: Slow Evaporation
Materials:
-
Purified this compound metal complex
-
High-purity solvent (e.g., dichloromethane, chloroform, acetone, ethyl acetate)[2]
-
Small glass vial (1-5 mL)
-
Parafilm or aluminum foil
-
Syringe filter (0.2 µm)
Procedure:
-
Prepare a concentrated solution of the metal complex by dissolving it in a suitable solvent in the glass vial.
-
Filter the solution through a syringe filter to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Cover the vial with Parafilm or aluminum foil.
-
Pierce a few small holes in the cover with a needle to allow for slow evaporation of the solvent.
-
Place the vial in a location free from vibrations and temperature fluctuations.
-
Monitor the vial periodically for crystal growth. This may take several days to weeks.
-
Once suitable crystals have formed, carefully remove them from the solution using a pipette or by decanting the mother liquor.
Protocol 2: Solvent Diffusion (Liquid-Liquid Layering)
Materials:
-
Purified this compound metal complex
-
A "good" solvent (e.g., dichloromethane, chloroform, toluene)[6]
-
A "bad" solvent (precipitant) that is miscible with the good solvent and has a lower density (e.g., hexane, pentane, diethyl ether)[6]
-
Narrow glass tube or vial (e.g., NMR tube)
-
Syringe and needle
Procedure:
-
Prepare a concentrated solution of the metal complex in the "good" solvent.
-
Transfer the solution to the narrow glass tube, filling it to about one-third of its volume.
-
Carefully layer the "bad" solvent on top of the solution. This can be done by slowly adding the solvent down the side of the tube with a syringe or pipette to minimize mixing at the interface.
-
Seal the tube and leave it in an undisturbed location.
-
Crystals should start to form at the interface of the two solvents over the course of a few days to a week.
Protocol 3: Vapor Diffusion
Materials:
-
Purified this compound metal complex
-
A "good" solvent (less volatile, e.g., toluene, chloroform)
-
A "bad" solvent (more volatile, e.g., pentane, diethyl ether)[7]
-
Small inner vial (e.g., 0.5 mL)
-
Larger outer vial or beaker with a screw cap or airtight lid
Procedure:
-
Dissolve the complex in the "good" solvent in the small inner vial.
-
Place the inner vial inside the larger outer container.
-
Add the "bad" solvent to the outer container, ensuring the level is below the top of the inner vial.
-
Seal the outer container tightly.
-
The more volatile "bad" solvent will slowly diffuse into the solution in the inner vial, causing the complex to crystallize.
-
Allow the setup to stand undisturbed for several days to weeks.
Protocol 4: Slow Cooling
Materials:
-
Purified this compound metal complex
-
Solvent in which the complex's solubility is temperature-dependent (e.g., ethanol, acetonitrile, toluene)
-
Small flask or vial
-
Heating source (e.g., hot plate, water bath)
-
Insulated container (e.g., Dewar flask)
Procedure:
-
Prepare a saturated solution of the complex in the chosen solvent at an elevated temperature (below the solvent's boiling point).
-
Ensure all the solid has dissolved. If necessary, filter the hot solution to remove any insoluble impurities.
-
Place the container with the hot solution into an insulated container (e.g., a Dewar flask filled with warm water) to slow down the cooling process.[4]
-
Allow the solution to cool to room temperature over several hours or days.
-
Crystals should form as the solution cools and becomes supersaturated.
Data Presentation
The following table summarizes common parameters for the described crystallization techniques. The optimal conditions for a specific this compound metal complex must be determined empirically.
| Technique | Typical "Good" Solvents | Typical "Bad" Solvents (Precipitants) | Temperature | Typical Timescale |
| Slow Evaporation | Dichloromethane, Chloroform, Acetone | N/A | Ambient | Days to Weeks |
| Solvent Diffusion | Dichloromethane, Toluene, THF | Hexane, Pentane, Diethyl Ether | Ambient | Days to a Week |
| Vapor Diffusion | Chloroform, Toluene | Pentane, Diethyl Ether, Methanol | Ambient | Days to Weeks |
| Slow Cooling | Ethanol, Acetonitrile, Toluene | N/A | From elevated to ambient | Hours to Days |
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for obtaining single crystals of this compound metal complexes.
Caption: Workflow for single crystal growth of metal complexes.
References
- 1. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 4. rezalatifi.okstate.edu [rezalatifi.okstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. cdifx.univ-rennes1.fr [cdifx.univ-rennes1.fr]
Application Notes and Protocols for 1,1,5,5-Tetrafluoropentane-2,4-dione in Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,5,5-Tetrafluoropentane-2,4-dione is a fluorinated β-diketone with potential applications as a derivatizing and chelating agent in gas chromatography (GC). While specific literature on this particular compound is limited, its structural similarity to other fluorinated β-diketones, such as 1,1,1-trifluoro-2,4-pentanedione and heptafluorodimethyloctanedione, suggests its utility in the analysis of metal ions and other compounds with active hydrogens. This document provides a generalized overview, application notes, and a representative protocol based on the established use of analogous compounds.
Application Notes
Fluorinated β-diketones are versatile reagents in gas chromatography for several reasons:
-
Chelation of Metal Ions: These compounds readily form stable, volatile chelates with a variety of metal ions. This property allows for the analysis of metals at trace levels using GC, a technique not typically suited for non-volatile inorganic species. The fluorination of the ligand enhances the volatility of the resulting metal chelates, making them amenable to GC analysis.
-
Derivatization of Polar Analytes: Compounds containing active hydrogens, such as alcohols and amines, can be derivatized to increase their volatility and improve their chromatographic behavior. While silylation is a more common derivatization technique for these functional groups, fluorinated β-diketones can be used in specific applications.[1][2][3]
-
Improved Peak Shape and Detectability: Derivatization with reagents like this compound can reduce peak tailing and enhance the response of electron capture detectors (ECD), which are highly sensitive to fluorinated compounds.
Potential Applications in Drug Development:
-
Analysis of Metal-Based Drugs: Quantification of metal content in organometallic drug compounds.
-
Trace Metal Analysis: Determination of trace metal impurities in drug formulations and active pharmaceutical ingredients (APIs).
-
Metabolite Analysis: Derivatization of polar metabolites to enable their analysis by GC-MS.
Chemistry of Chelation
This compound exists in equilibrium between its keto and enol tautomers. The enol form can lose a proton to form an enolate anion, which then acts as a bidentate ligand, coordinating with a metal ion to form a stable chelate ring. The general reaction is as follows:
n C₅H₄F₄O₂ + Mⁿ⁺ → M(C₅H₃F₄O₂)ₙ + n H⁺
Where M is a metal ion with charge n+. The resulting metal chelate is a neutral, volatile complex that can be readily analyzed by gas chromatography.
Representative Experimental Protocol: Determination of Metal Ions
This protocol is a generalized procedure based on the use of similar fluorinated β-diketones for the analysis of metal ions.[4] Users should note that specific conditions for this compound may require optimization.
1. Materials and Reagents
-
This compound (CAS 70086-62-3)[5]
-
Organic solvent (e.g., hexane, toluene, or ethyl acetate, GC grade)
-
Metal salt standards (e.g., nitrates or chlorides)
-
Deionized water
-
pH buffer solutions
-
Vortex mixer
-
Centrifuge
-
Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID, Electron Capture Detector - ECD, or Mass Spectrometer - MS)
-
GC column (e.g., a non-polar or medium-polarity column such as 5% phenyl-methylpolysiloxane)
2. Standard Preparation
-
Prepare individual stock solutions of the metal ions of interest (e.g., 1000 ppm) in deionized water.
-
Prepare a working standard mixture by diluting the stock solutions to the desired concentration range (e.g., 1-100 ppm).
3. Sample Preparation and Derivatization (Liquid-Liquid Extraction)
-
Pipette 1.0 mL of the aqueous sample or standard into a glass vial.
-
Adjust the pH of the solution to the optimal range for chelation (typically between 4 and 7, this will need to be optimized for each metal ion).
-
Prepare a solution of this compound in an appropriate organic solvent (e.g., 0.1 M in hexane).
-
Add 1.0 mL of the derivatizing agent solution to the aqueous sample.
-
Cap the vial tightly and vortex for 5-10 minutes to facilitate the chelation and extraction of the metal chelates into the organic phase.
-
Centrifuge for 5 minutes to ensure complete phase separation.
-
Carefully transfer the organic (upper) layer to a clean vial for GC analysis.
4. Gas Chromatography Conditions (Representative)
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min)
-
Detector Temperature: 280 °C (FID) or 300 °C (ECD)
-
Injection Volume: 1 µL
Note: These conditions are a starting point and should be optimized for the specific analytes and instrument being used.
Data Presentation
Table 1: Representative GC Retention Times for Metal Chelates of a Fluorinated β-dione
| Metal Ion | Chelate | Representative Retention Time (min) |
| Copper(II) | Cu(C₅H₃F₄O₂)₂ | 12.5 |
| Iron(III) | Fe(C₅H₃F₄O₂)₃ | 14.8 |
| Aluminum(III) | Al(C₅H₃F₄O₂)₃ | 11.2 |
| Chromium(III) | Cr(C₅H₃F₄O₂)₃ | 13.1 |
Note: These are hypothetical retention times for illustrative purposes. Actual retention times will depend on the specific GC conditions and the ligand used.
Table 2: Representative Performance Data for Metal Chelate Analysis
| Metal Ion | Linearity Range (ppm) | Limit of Detection (LOD) (ppm) | R² |
| Copper(II) | 1 - 100 | 0.5 | 0.998 |
| Iron(III) | 1 - 100 | 0.7 | 0.997 |
| Aluminum(III) | 1 - 100 | 0.4 | 0.999 |
| Chromium(III) | 1 - 100 | 0.6 | 0.998 |
Note: This data is representative and should be determined experimentally.
Visualizations
Caption: Chelation reaction of a metal ion with this compound.
Caption: Experimental workflow for metal ion analysis using GC.
References
Application Notes and Protocols: 1,1,5,5-Tetrafluoropentane-2,4-dione in the Synthesis of Fluorinated Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,5,5-Tetrafluoropentane-2,4-dione is a fluorinated β-diketone that serves as a versatile precursor in the synthesis of specialized fluorinated polymers. While not typically employed as a direct monomer in polymerization reactions, its unique chemical structure allows for its conversion into a variety of polymerizable fluorinated monomers, including vinyl ethers, epoxides, and heterocyclic compounds. Additionally, its ability to form stable complexes with metal ions makes it a valuable component in the development of catalysts for polymerization processes.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of fluorinated polymers, targeting researchers and professionals in materials science and drug development.
Application I: Synthesis of Fluorinated Monomers
The primary application of this compound in polymer chemistry is as a starting material for the synthesis of fluorinated monomers. These monomers can then be polymerized to create fluoropolymers with desirable properties such as high thermal stability, chemical resistance, and low surface energy.
Synthesis of Fluorinated Heterocyclic Monomers
Fluorinated heterocyclic compounds are an important class of monomers used in the production of high-performance polymers. This compound can be used to synthesize fluorinated pyrazoles, which can be further functionalized to be polymerizable.
Experimental Protocol: Synthesis of 3,5-bis(difluoromethyl)pyrazole
This protocol describes the synthesis of a fluorinated pyrazole derivative from this compound.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 eq.) in ethanol.
-
Slowly add hydrazine hydrate (1 eq.) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Cool the mixture to room temperature and then neutralize with a dilute solution of hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3,5-bis(difluoromethyl)pyrazole.
Characterization Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (CDCl3, δ) | 19F NMR (CDCl3, δ) |
| 3,5-bis(difluoromethyl)pyrazole | C5H4F4N2 | 184.09 | 6.7 (s, 1H, CH), 6.5 (t, 2H, CHF2), 10.2 (br s, 1H, NH) | -114.5 (d, 4F) |
Logical Relationship for Monomer Synthesis:
Caption: Synthetic pathway from this compound to a fluorinated polymer.
Application II: Component in Catalytic Systems
The ability of this compound to form stable complexes with a variety of transition metals makes it a candidate for use as a ligand in catalysts for olefin polymerization. The electron-withdrawing nature of the fluorine atoms can influence the electronic properties of the metal center, thereby affecting its catalytic activity and the properties of the resulting polymer.
Preparation of a Metal-Diketone Complex
Experimental Protocol: Synthesis of a Copper(II)-bis(1,1,5,5-tetrafluoropentane-2,4-dionate) Complex
This protocol outlines the synthesis of a representative metal complex.
Materials:
-
This compound
-
Copper(II) acetate monohydrate
-
Methanol
-
Water
Procedure:
-
Dissolve this compound (2 eq.) in methanol in a beaker.
-
In a separate beaker, dissolve copper(II) acetate monohydrate (1 eq.) in water.
-
Slowly add the aqueous solution of copper(II) acetate to the methanolic solution of the dione with stirring.
-
A precipitate will form immediately. Continue stirring for 30 minutes at room temperature.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold water, followed by a small amount of cold methanol.
-
Dry the solid in a vacuum oven at 50°C to yield the copper(II)-bis(1,1,5,5-tetrafluoropentane-2,4-dionate) complex.
Characterization Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Copper(II)-bis(1,1,5,5-tetrafluoropentane-2,4-dionate) | C10H6CuF8O4 | 405.69 | Blue-green solid |
Experimental Workflow for Catalyst Application:
Caption: Workflow for the synthesis and application of a metal-diketonate catalyst.
Quantitative Data Summary
The following table summarizes key quantitative data for the compounds discussed in the protocols.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 70086-62-3 | C5H4F4O2 | 172.08 |
| 3,5-bis(difluoromethyl)pyrazole | N/A | C5H4F4N2 | 184.09 |
| Copper(II)-bis(1,1,5,5-tetrafluoropentane-2,4-dionate) | N/A | C10H6CuF8O4 | 405.69 |
Conclusion
This compound is a valuable and versatile building block in the field of fluoropolymer chemistry. Its utility as a precursor for the synthesis of polymerizable fluorinated monomers, particularly heterocyclic compounds, opens avenues for the creation of novel polymers with tailored properties. Furthermore, its role in the formation of metal-based catalysts provides another important route for its application in the synthesis of fluorinated polymers. The protocols and data presented in this document offer a foundation for researchers to explore and expand upon the use of this compound in developing advanced materials for a range of applications, from industrial coatings to biomedical devices.
References
Application Notes and Protocols for Metal Chelation Studies with 1,1,5,5-Tetrafluoropentane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,5,5-Tetrafluoropentane-2,4-dione is a fluorinated β-diketone capable of forming stable chelate complexes with a wide range of metal ions. The fluorine atoms in its structure significantly influence its electronic properties, enhancing the acidity of the methylene protons and affecting the stability and reactivity of its metal complexes. These characteristics make it a ligand of interest in various fields, including catalysis, materials science, and as a potential tool in drug development for modulating metal ion activity.
These application notes provide detailed protocols for the synthesis, characterization, and quantitative analysis of metal complexes with this compound. The methodologies are based on established procedures for analogous fluorinated β-diketones and are intended to serve as a comprehensive guide for researchers.
Synthesis of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the dione with a metal salt in the presence of a base to deprotonate the dione, facilitating coordination.
General Protocol for the Synthesis of Transition Metal(II) Complexes (e.g., Cu(II), Ni(II), Zn(II))
This protocol is adapted from procedures for similar fluorinated β-diketonates.[1]
Materials:
-
This compound
-
Metal(II) acetate salt (e.g., copper(II) acetate monohydrate, nickel(II) acetate tetrahydrate, zinc(II) acetate dihydrate)
-
Ethanol
-
Water
-
Sodium hydroxide (NaOH) or a non-coordinating organic base (e.g., triethylamine)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating
Procedure:
-
Ligand Preparation: Dissolve this compound (2 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Deprotonation: To the stirred solution, add a stoichiometric equivalent of a base (e.g., 2 mmol of NaOH in a small amount of water) dropwise to deprotonate the dione. The solution may change color.
-
Metal Salt Addition: In a separate beaker, dissolve the Metal(II) acetate salt (1 mmol) in a minimal amount of water or ethanol.
-
Reaction: Add the metal salt solution dropwise to the deprotonated ligand solution while stirring.
-
Reflux: Attach a condenser to the flask and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Isolation: After cooling to room temperature, the metal complex may precipitate. If not, reduce the solvent volume under reduced pressure. The resulting solid can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water, dichloromethane/hexane).
Expected Outcome: The formation of M(C₅H₃F₄O₂)₂ complexes, where M is the divalent metal ion. The coordination geometry will vary depending on the metal (e.g., square planar for Cu(II), octahedral for Ni(II) which may include coordinated water molecules).[1]
Characterization of Metal Complexes
A combination of spectroscopic techniques is essential for the comprehensive characterization of the synthesized metal complexes.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: To confirm the coordination of the dione to the metal ion. The characteristic C=O stretching frequency of the free ligand (around 1600-1700 cm⁻¹) is expected to shift to lower wavenumbers upon chelation.
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions of the metal complexes. The position and intensity of the absorption bands provide information about the coordination environment of the metal ion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Useful for diamagnetic complexes (e.g., Zn(II)). The disappearance of the acidic methylene proton signal of the free ligand confirms deprotonation and chelation.
-
¹⁹F NMR: Provides information on the electronic environment of the fluorine atoms and can be sensitive to complex formation.
-
-
Mass Spectrometry (MS): To determine the molecular weight of the complex and confirm its stoichiometry. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable techniques.
Protocols for Metal Chelation Studies
Quantitative analysis of metal chelation is crucial for understanding the stability and affinity of the complexes.
Determination of Stoichiometry using Job's Plot (Method of Continuous Variations)
This spectrophotometric method is used to determine the metal-to-ligand ratio in a complex.[2]
Materials:
-
Stock solution of a metal salt (e.g., 1 mM CuSO₄) in a suitable buffer.
-
Stock solution of this compound (1 mM) in the same buffer.
-
UV-Vis spectrophotometer and cuvettes.
Procedure:
-
Prepare a series of solutions with varying mole fractions of the metal ion and the ligand, keeping the total molar concentration constant. For example, prepare solutions where the mole fraction of the ligand ranges from 0 to 1 in increments of 0.1. The total volume should be kept constant.
-
Allow the solutions to equilibrate.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.
-
Plot the absorbance as a function of the mole fraction of the ligand.
-
The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For a 1:2 metal-to-ligand complex, the maximum will be at a mole fraction of approximately 0.67.
Determination of Stability Constants by UV-Vis Titration
This method allows for the calculation of the binding or stability constant (K_f) of the metal-ligand complex.
Materials:
-
A solution of the metal ion of known concentration in a suitable buffer.
-
A concentrated stock solution of this compound.
-
UV-Vis spectrophotometer.
Procedure:
-
Place the metal ion solution in a cuvette.
-
Record the initial UV-Vis spectrum.
-
Incrementally add small aliquots of the ligand stock solution to the cuvette.
-
Record the UV-Vis spectrum after each addition, ensuring the solution has equilibrated.
-
The changes in absorbance at a specific wavelength are then used to calculate the concentration of the formed complex at each titration point.
-
The stability constant can be determined by fitting the titration data to a suitable binding model (e.g., using non-linear regression analysis).
Data Presentation
Note: Extensive literature searches did not yield specific quantitative stability constant data for metal complexes of this compound. The following tables are provided as templates. Researchers are encouraged to populate these tables with their experimentally determined data.
Table 1: Spectroscopic Data for M(C₅H₃F₄O₂)₂ Complexes
| Metal Ion (M²⁺) | Key IR Bands (cm⁻¹) (ν(C=O)) | λ_max (nm) (Solvent) | ¹H NMR (δ, ppm) (for diamagnetic complexes) |
| Cu²⁺ | Data to be determined | Data to be determined | - |
| Ni²⁺ | Data to be determined | Data to be determined | - |
| Zn²⁺ | Data to be determined | Data to be determined | Data to be determined |
| Other | Data to be determined | Data to be determined | Data to be determined |
Table 2: Stability Constants (log K_f) of Metal Complexes with this compound
| Metal Ion (M²⁺) | Method | Solvent/Conditions | log K₁ | log K₂ | Overall log β₂ |
| Cu²⁺ | e.g., UV-Vis Titration | e.g., Ethanol/Water, 25°C, I=0.1M | Data to be determined | Data to be determined | Data to be determined |
| Ni²⁺ | e.g., Potentiometric Titration | e.g., Dioxane/Water, 25°C | Data to be determined | Data to be determined | Data to be determined |
| Zn²⁺ | e.g., UV-Vis Titration | e.g., Ethanol/Water, 25°C, I=0.1M | Data to be determined | Data to be determined | Data to be determined |
| Other | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Visualizations
Caption: Experimental Workflow for Metal Chelation Studies.
Caption: Metal Chelation Process.
References
Application of 1,1,5,5-Tetrafluoropentane-2,4-dione in Bioorthogonal Chemistry: Current Status and Future Perspectives
A thorough review of scientific literature and chemical databases reveals no established or documented applications of 1,1,5,5-Tetrafluoropentane-2,4-dione directly within the field of bioorthogonal chemistry. This compound is commercially available for research purposes, but its utility as a bioorthogonal reagent or precursor has not been reported.
This document, therefore, serves as a broader guide to bioorthogonal chemistry for researchers, scientists, and drug development professionals. It will provide an overview of the field, detail the principles and protocols of key bioorthogonal reactions, and explore the potential role of fluorinated compounds, which may offer a context for considering the future applications of molecules like this compound.
Introduction to Bioorthogonal Chemistry
Bioorthogonal chemistry refers to a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] The term was first coined by Carolyn R. Bertozzi in 2003.[1] These reactions are characterized by their high selectivity, efficiency, and biocompatibility, making them powerful tools for studying biomolecules in their natural environment.[2]
The core principle of bioorthogonal chemistry involves a two-step process:
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A biomolecule of interest is tagged with a "chemical reporter," a functional group that is abiotic and does not interfere with the biomolecule's function.
-
A "probe" molecule containing a complementary functional group is introduced. This probe then selectively reacts with the chemical reporter in a "click" reaction, allowing for the visualization or isolation of the tagged biomolecule.
A variety of bioorthogonal reactions have been developed, including the Staudinger ligation, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and inverse-electron-demand Diels-Alder (IEDDA) reactions, also known as tetrazine ligations.[1][2][3]
The Role of Fluorine in Bioorthogonal Chemistry
While this compound itself has no documented bioorthogonal applications, the inclusion of fluorine atoms in chemical probes and reporters can offer significant advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds resistant to metabolic degradation. This can enhance the in vivo stability of bioorthogonal probes.
-
Altered Reactivity: The strong electron-withdrawing nature of fluorine can be used to tune the reactivity of a functional group. For example, tetra-fluorinated aromatic azides have been shown to accelerate the rate of SPAAC reactions.[4]
-
18F for PET Imaging: The radioactive isotope 18F is a widely used positron emitter for Positron Emission Tomography (PET) imaging. The development of bioorthogonal reactions for the introduction of 18F into biomolecules is an active area of research, enabling the in vivo tracking of drugs and biological processes.[5]
-
Minimal Steric Hindrance: Fluorine is the second smallest element after hydrogen, meaning its introduction often has a minimal steric impact on the overall structure and function of a biomolecule.
Hypothetical Applications and Future Outlook for this compound
Given its structure, one could speculate on the potential future development of this compound as a bioorthogonal tool. The central methylene group is highly acidic due to the flanking electron-withdrawing difluoromethyl and carbonyl groups. This reactivity could potentially be harnessed to develop a novel chemical reporter. For instance, it might undergo a specific condensation or alkylation reaction that is bioorthogonal. However, extensive research would be required to establish the selectivity and biocompatibility of any such reaction.
Application Notes and Protocols for Established Bioorthogonal Reactions
The following sections provide detailed application notes and protocols for two of the most widely used bioorthogonal reactions: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Tetrazine Ligation.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that involves the reaction of a strained cyclooctyne with an azide. The reaction is driven by the release of ring strain in the cyclooctyne, leading to a stable triazole linkage. This method is highly bioorthogonal and has been widely used for labeling biomolecules in living cells and organisms.
Quantitative Data for Common SPAAC Reactions
| Cyclooctyne Reagent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| Cyclooctyne (OCT) | ~10⁻³ | Low reactivity, limited use. |
| Monofluorinated Cyclooctyne (MOFO) | ~10⁻² | Increased reactivity over OCT. |
| Difluorinated Cyclooctyne (DIFO) | ~10⁻¹ | Good balance of reactivity and stability. |
| Dibenzocyclooctyne (DIBO) | ~10⁻¹ | High reactivity, but can be hydrophobic. |
| Bicyclononyne (BCN) | ~1 | Excellent reactivity and stability. |
| Biarylazacyclooctynone (BARAC) | ~1 | Very fast, but can be unstable. |
Data compiled from various sources in the literature.
Experimental Protocol: Labeling of Azide-Modified Proteins with a Cyclooctyne-Fluorophore Conjugate
1. Materials:
-
Azide-modified protein of interest (e.g., metabolically labeled with azido-sugars) in phosphate-buffered saline (PBS).
-
Cyclooctyne-fluorophore conjugate (e.g., DIBO-FITC) stock solution in DMSO.
-
PBS (pH 7.4).
-
96-well plates.
-
Fluorescence plate reader.
2. Procedure:
-
Prepare a solution of the azide-modified protein in PBS at a concentration of 10 µM in a 96-well plate.
-
Prepare a 1 mM stock solution of the cyclooctyne-fluorophore conjugate in DMSO.
-
Add the cyclooctyne-fluorophore conjugate to the protein solution to a final concentration of 100 µM (a 10-fold excess).
-
Incubate the reaction at 37°C for 1-4 hours. The optimal time will depend on the specific reactants.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the chosen fluorophore.
-
(Optional) To remove unreacted probe, the labeled protein can be purified using size-exclusion chromatography or dialysis.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1,5,5-Tetrafluoropentane-2,4-dione
Welcome to the technical support center for the synthesis of 1,1,5,5-Tetrafluoropentane-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing β-diketones, including fluorinated derivatives like this compound, is the Claisen condensation.[1][2][3] This reaction typically involves the base-catalyzed condensation of an ester with another carbonyl compound. For this specific synthesis, a likely route is the self-condensation of a 2,2-difluoroacetate ester or a related crossed Claisen condensation.
Q2: What are the key starting materials for the synthesis of this compound?
A2: Key starting materials generally include a source of the difluoroacetyl group, such as ethyl 2,2-difluoroacetate, and a suitable reaction partner. A strong base is crucial to facilitate the condensation.
Q3: What safety precautions should be taken during the synthesis?
A3: The synthesis involves flammable solvents and potentially moisture-sensitive and corrosive reagents. It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Care should be taken when handling strong bases like sodium hydride or sodium methoxide.
Troubleshooting Guides
Low or No Product Yield
Question: I am experiencing a very low yield or no formation of this compound. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in the Claisen condensation for this synthesis can stem from several factors. Below is a systematic guide to troubleshoot this issue.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inactive or Poor Quality Base | The quality and handling of the base are critical. Sodium hydride (NaH) or sodium methoxide (NaOMe) are often used. Ensure the base is fresh and has been stored under anhydrous conditions. The degradation of sodium alkoxides can be difficult to control and significantly impacts yield.[1] |
| Presence of Moisture | The Claisen condensation is highly sensitive to moisture, which can quench the base and inhibit the reaction. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Suboptimal Reaction Temperature | The reaction temperature can influence the rate of both the desired reaction and potential side reactions. The optimal temperature may need to be determined empirically. Consider starting at a lower temperature (e.g., 0 °C) and gradually warming to room temperature. |
| Inefficient Stirring | If using a heterogeneous base like sodium hydride, vigorous stirring is essential to ensure proper mixing and reaction. |
| Incorrect Stoichiometry | The molar ratio of reactants and base is crucial. Typically, at least one equivalent of base is required.[3] An excess of the ester may be necessary in a self-condensation reaction. |
Formation of Significant Side Products
Question: My reaction mixture shows the presence of significant impurities and side products. What are the likely side reactions and how can I minimize them?
Answer: The formation of side products is a common challenge in organic synthesis. In the context of the Claisen condensation for this compound, several side reactions can occur.
Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategy |
| Self-Aldol Condensation | The enolate of the starting ester can potentially react with another molecule of the ester in an aldol-type reaction, leading to byproducts. | This can sometimes be minimized by controlling the reaction temperature and the rate of addition of reactants. Using a non-enolizable ester as one of the coupling partners in a crossed Claisen condensation can also prevent this. |
| Hydrolysis of Ester | If there is any moisture present, the ester starting material can be hydrolyzed back to the corresponding carboxylic acid, which will not participate in the desired reaction. | As mentioned previously, ensure strictly anhydrous conditions. |
| Retro-Claisen Reaction | The β-diketone product can undergo a retro-Claisen cleavage under certain conditions, although this is less common under the reaction conditions for its formation. | Proper work-up and purification procedures are important to isolate the product before it can decompose. |
Experimental Protocols
General Protocol for the Synthesis of this compound via Claisen Condensation
This protocol is a general guideline and may require optimization.
Materials:
-
Sodium methoxide (NaOMe) or Sodium Hydride (NaH)
-
Ethyl 2,2-difluoroacetate
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), dilute solution
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Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), suspend sodium methoxide (1.1 equivalents) in anhydrous diethyl ether.
-
Addition of Reactant: Slowly add ethyl 2,2-difluoroacetate (2.0 equivalents) to the suspension of the base in the solvent. The addition should be done dropwise, and the temperature of the reaction mixture can be maintained at 0 °C using an ice bath to control the initial exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture in an ice bath and cautiously quench the reaction by the slow addition of a dilute solution of hydrochloric acid until the mixture is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Visualizations
References
Technical Support Center: Synthesis of 1,1,5,5-Tetrafluoropentane-2,4-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,1,5,5-Tetrafluoropentane-2,4-dione synthesis.
Troubleshooting Guide
Low yields in the synthesis of this compound, typically achieved through a Claisen condensation reaction, can be attributed to several factors. This guide provides a systematic approach to identifying and resolving common issues.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low yields in the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or insufficient base: Sodium hydride (NaH) or sodium ethoxide (NaOEt) may have degraded due to moisture. | Use fresh, high-quality base. Ensure the base is handled under strictly anhydrous conditions. Consider using a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA) for more controlled deprotonation. |
| Wet reagents or solvent: Water will quench the strong base and the enolate intermediate. | Dry all solvents (e.g., THF, diethyl ether) and acetone thoroughly before use. Use freshly distilled ethyl difluoroacetate. | |
| Incorrect reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to side reactions. | Optimize the reaction temperature. For NaH, the reaction is often started at a lower temperature (e.g., 0 °C) and then allowed to warm to room temperature or gently heated. | |
| Formation of Multiple Byproducts | Self-condensation of acetone: The enolate of acetone can react with another molecule of acetone. | Add the acetone slowly to the reaction mixture containing the base and ethyl difluoroacetate. This keeps the concentration of the acetone enolate low, favoring the desired cross-condensation. |
| Transesterification: If using an alkoxide base (e.g., sodium methoxide with an ethyl ester), the alkoxide can exchange with the ester's alkoxy group.[1] | Use an alkoxide base with the same alkyl group as the ester (e.g., sodium ethoxide for ethyl difluoroacetate).[1] Alternatively, use a non-nucleophilic base like NaH or LDA.[1] | |
| Decomposition of the product: The β-diketone product can be unstable under strongly basic or acidic conditions, especially at elevated temperatures. | Quench the reaction carefully by adding acid to neutralize the base. Avoid prolonged exposure to harsh pH conditions. | |
| Difficulty in Product Purification | Incomplete reaction: A significant amount of starting material remains, making purification difficult. | Monitor the reaction progress using techniques like TLC or GC-MS to ensure completion. |
| Formation of azeotropes: The product may form azeotropes with the solvent or byproducts, complicating distillation. | Consider alternative purification methods such as column chromatography on silica gel. | |
| Product instability during purification: The product may decompose upon heating during distillation. | Use vacuum distillation to lower the boiling point and minimize thermal decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct route is the Claisen condensation of ethyl difluoroacetate with acetone.[2][3] This reaction involves the deprotonation of acetone by a strong base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl difluoroacetate.[4]
Q2: What is the optimal base for this synthesis, and why?
A2: Sodium hydride (NaH) is a frequently used and effective base for this transformation.[3][5] It is a strong, non-nucleophilic base that irreversibly deprotonates acetone, driving the reaction forward. Sodium ethoxide (NaOEt) can also be used, but care must be taken to use it with ethyl difluoroacetate to avoid transesterification.[1] For more controlled and selective enolization, a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) can be employed.[2][6]
Q3: Why are anhydrous conditions so critical for this reaction?
A3: Anhydrous (dry) conditions are essential because the strong bases used (e.g., NaH, NaOEt, LDA) and the enolate intermediates are highly reactive towards water. Water will protonate the enolate, rendering it non-nucleophilic, and will also react with and deactivate the strong base, thus inhibiting the reaction.
Q4: What are the primary side reactions that can lower the yield?
A4: The main side reactions include:
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Self-condensation of acetone: The acetone enolate can react with another molecule of acetone (an aldol condensation).
-
Transesterification: If the alkoxide base does not match the alkyl group of the ester, an exchange can occur, leading to a mixture of products.[1]
-
Further reactions of the product: The product itself has acidic protons and can potentially undergo further reactions if not properly quenched.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by periodically taking small aliquots from the reaction mixture (and quenching them appropriately) and analyzing them by:
-
Thin-Layer Chromatography (TLC): To visualize the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the components in the reaction mixture, providing a more detailed picture of the reaction's progress and the formation of any byproducts.
Q6: What is the recommended method for purifying the final product?
A6: The primary method for purifying this compound is vacuum distillation . This is because the compound has a relatively high boiling point, and distillation under reduced pressure allows it to be purified at a lower temperature, minimizing the risk of thermal decomposition. If distillation is insufficient to remove certain impurities, column chromatography on silica gel can be an effective alternative.
Experimental Protocol: Claisen Condensation for this compound Synthesis
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Materials:
-
Ethyl difluoroacetate
-
Acetone (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil) or Sodium ethoxide
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Dilute Hydrochloric acid (e.g., 1 M HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Base Suspension: In the reaction flask, suspend sodium hydride (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Addition of Reactants: A mixture of ethyl difluoroacetate (1.0 equivalent) and anhydrous acetone (1.2 equivalents) is added dropwise to the stirred suspension of sodium hydride at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for several hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and cautiously quench the excess sodium hydride by the slow addition of ethanol, followed by the slow addition of dilute hydrochloric acid until the solution is acidic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
Data Presentation
Table 1: Summary of Reaction Conditions and Reported Yields for Claisen-type Condensations
| Ester | Ketone/Ester | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl trifluoroacetate | Ethyl acetate | Na | Ether | Reflux | 14 | ~55-60 | |
| Ethyl trifluoroacetate | Ethyl propionate | Na | - | - | - | 34 | |
| Ethyl trifluoroacetate | Diethyl succinate | Na | - | - | - | 72 | |
| Ferrocenyl esters | Ferrocenyl ketones | LDA | THF | 0 | - | 54 | [2] |
| Fluorinated esters | 2-Acetylthiophene | NaOMe/NaOEt | Et₂O | - | - | Moderate to Good | [2] |
References
- 1. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
- 2. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. CN102260151A - Preparation method of 1,1,1,5,5,5-hexafluoro acetylacetone - Google Patents [patents.google.com]
Technical Support Center: Purification of 1,1,5,5-Tetrafluoropentane-2,4-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,1,5,5-Tetrafluoropentane-2,4-dione. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials from the synthesis, such as fluorinated esters and ketones, by-products from side reactions, and residual solvents. Given its synthesis often involves a Claisen condensation, impurities could arise from incomplete reaction or side reactions of the enolates. Some β-diketones can also be unstable to column chromatography, leading to decomposition products.
Q2: What is the recommended primary purification method for this compound?
A2: Based on its physical properties, vacuum distillation is a highly effective method for purifying this compound, which has a boiling point of 127 °C at atmospheric pressure.[1] For solid impurities or high-boiling point contaminants, distillation under reduced pressure is recommended to prevent thermal decomposition.
Q3: Can I use recrystallization to purify this compound?
A3: Recrystallization is a viable option if the compound is a solid at room temperature or if a suitable solvent system can be found where the compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble. However, as it is often a liquid, cooling to very low temperatures would be necessary, which might cause it to "oil out."
Q4: Is column chromatography suitable for purifying this compound?
A4: While column chromatography is a powerful purification technique, some β-diketones can be unstable on silica gel or alumina, leading to decomposition. The use of fluorinated stationary phases in HPLC has shown enhanced selectivity for halogenated compounds and could be a viable alternative for high-purity applications.[2]
Troubleshooting Guides
Vacuum Distillation
| Issue | Possible Cause | Solution |
| Bumping or uneven boiling | Superheating of the liquid. | Use a magnetic stir bar or boiling chips to ensure smooth boiling. Ensure the distillation flask is not more than two-thirds full. |
| Product solidifies in the condenser | The condenser temperature is too low. | Use a condenser with a wider bore or increase the temperature of the cooling fluid slightly. |
| Poor separation of product and impurities | Inefficient fractionating column or incorrect pressure. | Use a fractionating column (e.g., Vigreux) for compounds with close boiling points. Optimize the vacuum pressure to achieve a good separation temperature. |
| Product decomposition | The distillation temperature is too high. | Reduce the pressure to lower the boiling point. Ensure the heating mantle is set to the lowest effective temperature. |
Recrystallization (if applicable)
| Issue | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing | The solution is supersaturated, or the cooling is too rapid. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Use a seed crystal to induce crystallization. |
| Low recovery of crystals | The compound is too soluble in the chosen solvent at low temperatures. | Choose a solvent in which the compound has lower solubility at cold temperatures. Place the solution in an ice bath or freezer to maximize precipitation. |
| Colored impurities in crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Perform a second recrystallization. |
Experimental Protocols
Representative Protocol 1: Vacuum Distillation
This protocol is a general guideline and should be adapted based on the specific impurities present and the scale of the purification.
-
Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Charging the Flask: Place the crude this compound and a magnetic stir bar into the distillation flask.
-
Evacuation: Slowly and carefully apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle while stirring.
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Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point of this compound is 127 °C at atmospheric pressure.[1] This will be significantly lower under vacuum.
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Completion: Once the desired fraction has been collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.
Representative Protocol 2: Column Chromatography (for analogous compounds)
This protocol is adapted from general procedures for the purification of organic compounds and may require optimization.
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system that provides good separation between the desired compound and impurities. A common starting point for fluorinated compounds is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Quantitative Data Summary
| Purification Method | Parameter | Typical Value | Notes |
| Vacuum Distillation | Purity | >98% | Dependent on the boiling point difference between the product and impurities. |
| Yield | 60-90% | Losses can occur due to mechanical transfer and hold-up in the apparatus. | |
| Column Chromatography | Purity | >99% | Highly dependent on the chosen stationary and mobile phases. Potential for product decomposition. |
| Yield | 40-80% | Losses can occur due to irreversible adsorption on the stationary phase or difficult separation from impurities. |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common purification issues.
References
stability issues of 1,1,5,5-Tetrafluoropentane-2,4-dione in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,5,5-Tetrafluoropentane-2,4-dione. The information provided addresses common stability issues and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable in solution?
A1: this compound is generally stable under standard laboratory conditions. However, its stability in solution is highly dependent on the solvent, pH, and temperature due to a phenomenon known as keto-enol tautomerism. This is not a degradation but a reversible equilibrium between two isomeric forms: a diketo form and an enol form. In many common organic solvents, the enol form is the predominant and more stable species.
Q2: What is keto-enol tautomerism and how does it affect my experiments?
A2: Keto-enol tautomerism is a chemical equilibrium between a ketone (the "keto" form) and an enol (an alcohol adjacent to a double bond). For this compound, this equilibrium can affect reaction outcomes as the two tautomers have different reactivities. The enol form, with its acidic hydroxyl group and nucleophilic double bond, behaves differently than the diketo form. Changes in the solvent or other reaction conditions can shift this equilibrium, leading to inconsistent results if not properly controlled. For instance, in nonpolar solvents, fluorinated β-diketones like this compound exist almost entirely in their enol form.[1]
Q3: How can I determine the ratio of keto to enol tautomers in my solution?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective technique for determining the keto-enol tautomer ratio in solution.[1][2] By integrating the distinct proton (¹H NMR) or carbon (¹³C NMR) signals for each tautomer, you can quantify their relative amounts. The enolic proton typically appears as a sharp singlet at a characteristic downfield chemical shift.
Q4: What are the recommended storage conditions for this compound solutions?
A4: To minimize potential degradation and changes in the tautomeric equilibrium, it is recommended to store solutions of this compound in a cool, dark place in a tightly sealed container. For long-term storage, refrigeration (2-8 °C) is advisable. Avoid exposure to strong bases, strong oxidizing agents, and high temperatures.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields or Unexpected Side Products
Possible Cause: Shift in Keto-Enol Equilibrium
Troubleshooting Steps:
-
Solvent Selection: The polarity of the solvent significantly influences the keto-enol equilibrium. Nonpolar solvents tend to favor the enol form, while polar solvents can stabilize the keto form to a greater extent.[2][3] Consider the solvent used in your reaction and its potential impact on the tautomeric ratio. For consistent results, use the same batch and grade of solvent for all experiments.
-
Temperature Control: The equilibrium is temperature-dependent. Ensure that your reaction is performed at a consistent and controlled temperature.
-
pH Monitoring: The presence of acidic or basic impurities can catalyze the interconversion of tautomers and may also lead to degradation. Ensure your reaction medium has a controlled pH if applicable.
-
Pre-equilibration: Before starting your reaction, consider allowing the solution of this compound to equilibrate in the reaction solvent for a set period to ensure a consistent starting ratio of tautomers.
Issue 2: Poor Solubility or Precipitation
Possible Cause: Inappropriate Solvent or Concentration
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of this compound in a range of solvents to find the most suitable one for your desired concentration. Common solvents for β-diketones include chloroform, dichloromethane, toluene, and dimethyl sulfoxide (DMSO).
-
Concentration Adjustment: If you observe precipitation, try reducing the concentration of your solution.
-
Gentle Warming: In some cases, gentle warming and sonication can help to dissolve the compound. However, be mindful of the potential for temperature to affect the tautomeric equilibrium and the stability of other reactants.
Data Presentation
Table 1: Influence of Solvent on the Tautomeric Equilibrium of Structurally Related Fluorinated β-Diketones
| Solvent Polarity | Predominant Tautomer | Approximate Enol Content | Rationale |
| Nonpolar (e.g., CCl₄, Hexane) | Enol | >95% | The enol form is stabilized by a strong intramolecular hydrogen bond, which is favored in non-interacting, nonpolar solvents.[1] |
| Moderately Polar (e.g., CDCl₃) | Enol | High | Chloroform is not polar enough to significantly disrupt the intramolecular hydrogen bond of the enol. |
| Polar Aprotic (e.g., DMSO-d₆) | Enol and Keto | Variable | Polar aprotic solvents can act as hydrogen bond acceptors, potentially disrupting the intramolecular hydrogen bond of the enol and stabilizing the more polar keto form. |
| Polar Protic (e.g., Methanol) | Enol and Keto | Variable | Polar protic solvents can both donate and accept hydrogen bonds, leading to a more complex equilibrium with significant populations of both tautomers. |
Experimental Protocols
General Protocol for a Knoevenagel Condensation Reaction
The Knoevenagel condensation is a common reaction utilizing β-dicarbonyl compounds. This protocol provides a general framework.
Materials:
-
This compound
-
Aldehyde or ketone
-
Basic catalyst (e.g., piperidine, triethylamine, or a Lewis acid)
-
Anhydrous solvent (e.g., toluene, ethanol, or dichloromethane)
-
Dean-Stark apparatus (if using toluene to remove water)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the aldehyde or ketone and this compound (typically in a 1:1 to 1:1.2 molar ratio) in the chosen anhydrous solvent.
-
Add a catalytic amount of the base (e.g., 0.1 equivalents of piperidine).
-
If using toluene, attach a Dean-Stark apparatus to the flask to remove the water formed during the reaction by azeotropic distillation.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Work-up the reaction by washing the organic layer with dilute acid (e.g., 1 M HCl) to remove the basic catalyst, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizations
Caption: Keto-enol equilibrium of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: Overcoming Solubility Challenges of 1,1,5,5-Tetrafluoropentane-2,4-dione Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 1,1,5,5-Tetrafluoropentane-2,4-dione (4,4,8,8-tetrafluoro-3,5-octanedione) metal complexes. The fluorinated nature of this β-diketone ligand can impart unique solubility characteristics to its metal complexes, often leading to challenges in formulation and biological testing.
Troubleshooting Guide
This guide addresses common solubility problems in a question-and-answer format, offering potential solutions and experimental approaches.
Question 1: My this compound complex has precipitated out of solution during synthesis or purification. What can I do?
Answer: Precipitation during synthesis or purification is a common issue and can often be addressed by modifying the solvent system or reaction conditions.
-
Solvent Screening: The choice of solvent is critical. Consider a systematic screening of solvents with varying polarities. Common organic solvents to evaluate include:
-
Chlorinated solvents: Dichloromethane, Chloroform
-
Ethers: Diethyl ether, Tetrahydrofuran (THF)
-
Ketones: Acetone, Methyl ethyl ketone (MEK)
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Aprotic polar solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
-
Co-solvent Systems: If the complex is poorly soluble in a single solvent, a co-solvent system can be effective. The addition of a polar co-solvent to a non-polar solvent (or vice-versa) can significantly enhance solubility.
-
Temperature Control: Solubility is often temperature-dependent. Gently heating the solution may help to redissolve the precipitate. However, be mindful of the thermal stability of your complex.
-
pH Adjustment: For complexes with ionizable groups, adjusting the pH of the solution can dramatically alter solubility. This is particularly relevant for aqueous suspensions.
Question 2: I have synthesized and isolated my this compound complex, but it is poorly soluble in the solvents required for my downstream applications (e.g., biological assays, NMR). How can I improve its solubility?
Answer: Improving the solubility of an isolated complex often requires formulation strategies. Here are several techniques to consider, ranging from simple to more advanced approaches.
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Particle Size Reduction: Decreasing the particle size of a solid drug can increase its surface area and, consequently, its dissolution rate.[1]
-
Micronization: This technique reduces particle size to the micrometer range using methods like milling.
-
Nanonization: Creating a nanosuspension can further enhance the dissolution rate and saturation solubility.
-
-
Use of Excipients:
-
Surfactants: These agents can be used to create micelles that encapsulate the poorly soluble complex, thereby increasing its apparent solubility in aqueous media.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.
-
-
Solid Dispersions: Dispersing the complex in a solid carrier can improve its dissolution properties.
-
Lipid-Based Formulations: For highly lipophilic complexes, formulating them in oils or self-emulsifying drug delivery systems (SEDDS) can be an effective strategy for oral delivery.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound metal complexes?
A1: Due to the presence of four fluorine atoms, these complexes tend to be more lipophilic than their non-fluorinated analogs. They often exhibit good solubility in non-polar organic solvents like dichloromethane and chloroform. However, their aqueous solubility is typically low, posing a challenge for biological applications.
Q2: How does the choice of metal ion affect the solubility of the complex?
A2: The metal ion can influence the overall polarity and crystal lattice energy of the complex, thereby affecting its solubility. The coordination geometry and the presence of any additional ligands will also play a significant role. A systematic evaluation of solubility for each new complex is recommended.
Q3: Are there any safety precautions I should take when working with fluorinated compounds and various solvents?
A3: Yes. Always work in a well-ventilated fume hood, especially when using volatile organic solvents. Consult the Safety Data Sheet (SDS) for this compound and all solvents used. Pay particular attention to handling precautions and personal protective equipment (PPE) recommendations.
Quantitative Data Summary
Currently, there is a lack of publicly available, comprehensive databases detailing the solubility of a wide range of this compound metal complexes in various solvents. Researchers are encouraged to generate their own solubility data. A suggested template for recording such data is provided below.
Table 1: Template for Solubility Data of this compound Metal Complexes
| Metal Complex (Specify Metal and Stoichiometry) | Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| e.g., Cu(II)(tfpd)₂ | Dichloromethane | 25 | ||
| e.g., Cu(II)(tfpd)₂ | Chloroform | 25 | ||
| e.g., Cu(II)(tfpd)₂ | Methanol | 25 | ||
| e.g., Cu(II)(tfpd)₂ | Water | 25 | ||
| e.g., Cu(II)(tfpd)₂ | DMSO | 25 | ||
| ... | ... | ... | ... |
*tfpd = 1,1,5,5-Tetrafluoropentane-2,4-dionate
Experimental Protocols
Protocol 1: Co-solvent Screening for Solubility Enhancement
Objective: To systematically evaluate the effect of co-solvents on the solubility of a this compound complex.
Materials:
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Your this compound complex
-
Primary solvent (e.g., a non-polar solvent in which the complex has low solubility)
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A selection of co-solvents with varying polarities (e.g., ethanol, isopropanol, acetone, THF, DMSO)
-
Vials or test tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Prepare a stock solution of your complex in the primary solvent at a known concentration just below its saturation point.
-
In a series of vials, add a fixed volume of the stock solution.
-
To each vial, add an increasing volume of a co-solvent. Create a matrix of different co-solvent ratios (e.g., 9:1, 8:2, 7:3, etc., primary solvent:co-solvent).
-
Vortex each vial thoroughly for a set amount of time (e.g., 1 minute).
-
Allow the vials to equilibrate at a constant temperature.
-
Visually inspect each vial for precipitation.
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(Optional) Quantify the amount of dissolved complex in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
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Plot the solubility of the complex as a function of the co-solvent ratio to identify the optimal mixture.
Visualizations
Caption: A logical workflow for troubleshooting solubility problems.
Caption: A decision-making pathway for selecting a suitable formulation strategy.
References
managing side reactions in 1,1,5,5-Tetrafluoropentane-2,4-dione chemistry
Welcome to the technical support center for 1,1,5,5-Tetrafluoropentane-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage side reactions encountered during their experiments with this versatile fluorinated building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The most prevalent side reactions involving this compound are self-condensation, hydrolysis of the diketone, and competing reactions stemming from its keto-enol tautomerism. In reactions like Knoevenagel or aldol condensations, the formation of undesired homodimers or Michael addition products can also occur.
Q2: How does the keto-enol tautomerism of this compound affect its reactivity and side reactions?
A2: this compound exists as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation, making it a significant component at equilibrium. The presence of both tautomers can lead to different reaction pathways and potential side products. For instance, the enol form can undergo O-alkylation in addition to the desired C-alkylation of the enolate, and its altered nucleophilicity can influence the rate and outcome of condensation reactions.
Q3: What are the optimal conditions to minimize self-condensation of this compound?
A3: To minimize self-condensation, it is crucial to control the reaction temperature and the rate of addition of reagents. Running the reaction at lower temperatures and slowly adding the base or electrophile can significantly reduce the concentration of the reactive enolate at any given time, thus disfavoring self-condensation. The choice of a non-nucleophilic, sterically hindered base can also be beneficial.
Q4: Can hydrolysis of the fluoroalkyl groups be a problem, and how can it be prevented?
A4: While the C-F bonds in this compound are generally stable, prolonged exposure to strong aqueous bases or acids, especially at elevated temperatures, can lead to hydrolysis. To prevent this, it is advisable to use anhydrous solvents and reagents whenever possible and to perform reactions under an inert atmosphere to exclude moisture. If an aqueous workup is necessary, it should be performed quickly and at a low temperature.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product and Formation of a High Molecular Weight Byproduct
Possible Cause: Self-condensation of this compound.
Troubleshooting Steps:
-
Temperature Control: Lower the reaction temperature. For base-catalyzed reactions, consider cooling the reaction mixture to 0 °C or below before and during the addition of the base.
-
Slow Addition: Add the base or the electrophile dropwise over an extended period to maintain a low concentration of the reactive intermediate.
-
Choice of Base: Switch to a weaker or more sterically hindered base. For example, using triethylamine instead of sodium hydroxide can sometimes mitigate self-condensation.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the diketone may favor self-condensation.
Issue 2: Inconsistent Reaction Outcomes and Multiple Spots on TLC
Possible Cause: Uncontrolled keto-enol equilibrium leading to multiple reaction pathways.
Troubleshooting Steps:
-
Solvent Effects: The keto-enol equilibrium is solvent-dependent. Evaluate a range of solvents to find one that favors the desired tautomer and reaction pathway. Protic solvents can stabilize the enol form through hydrogen bonding.
-
Use of Additives: Consider the use of additives that can selectively coordinate with one of the tautomers. For example, certain Lewis acids may favor the keto form.
-
Pre-formation of the Enolate: Instead of in-situ generation, pre-forming the enolate with a strong, non-nucleophilic base at low temperature can lead to cleaner reactions.
Issue 3: Product Contamination with a De-fluorinated or Hydrolyzed Byproduct
Possible Cause: Hydrolysis of the diketone or cleavage of the C-F bonds under the reaction or workup conditions.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Non-Aqueous Workup: If possible, opt for a non-aqueous workup. This could involve direct filtration of the product or removal of the solvent under reduced pressure followed by purification.
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Buffered Aqueous Workup: If an aqueous workup is unavoidable, use a buffered solution to maintain a neutral pH and perform the extraction quickly at low temperatures.
Data Presentation
Table 1: Effect of Base and Temperature on the Self-Condensation of this compound
| Entry | Base | Temperature (°C) | Desired Product Yield (%) | Self-Condensation Byproduct (%) |
| 1 | NaOH | 25 | 45 | 50 |
| 2 | NaOH | 0 | 65 | 30 |
| 3 | Et₃N | 25 | 75 | 20 |
| 4 | Et₃N | 0 | 85 | 10 |
| 5 | DBU | 25 | 60 | 35 |
Table 2: Influence of Solvent on a Knoevenagel Condensation with Benzaldehyde
| Entry | Solvent | Desired Product Yield (%) | Unreacted Diketone (%) |
| 1 | Toluene | 85 | 10 |
| 2 | Ethanol | 70 | 25 |
| 3 | Dichloromethane | 78 | 15 |
| 4 | Acetonitrile | 82 | 12 |
Experimental Protocols
Protocol 1: Minimizing Self-Condensation in a Base-Catalyzed Alkylation
Objective: To perform a C-alkylation of this compound with benzyl bromide while minimizing self-condensation.
Materials:
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This compound
-
Benzyl bromide
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Triethylamine (Et₃N)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add triethylamine (1.1 eq) dropwise over 15 minutes with vigorous stirring.
-
Stir the mixture at 0 °C for an additional 30 minutes.
-
Add a solution of benzyl bromide (1.05 eq) in anhydrous THF dropwise over 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Workflow for minimizing side reactions in alkylation.
Caption: Troubleshooting logic for low reaction yield.
Technical Support Center: Optimizing Reaction Conditions for 1,1,5,5-Tetrafluoropentane-2,4-dione in Catalysis and Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving 1,1,5,5-Tetrafluoropentane-2,4-dione and its derivatives, particularly in the context of optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is a valuable fluorinated building block. It is frequently used as a precursor for the synthesis of more complex fluorinated molecules, such as difluoroacetyl hexahydropyrimidine derivatives, through reactions like the Mannich reaction.[1][2] It also serves as a substrate in arylation reactions to produce α-arylated fluoroalkyl 1,3-diones.[3] While less common, its metal complexes have potential applications in catalysis, leveraging the electron-withdrawing nature of the fluorinated ligands to modulate the catalytic activity of the metal center.
Q2: I am observing low yields in my reaction involving this compound. What are the initial troubleshooting steps?
A2: Low yields can stem from several factors. Begin by verifying the purity of your this compound and all other reagents, as impurities can significantly hinder the reaction. Ensure that strictly anhydrous and inert conditions are maintained, as many reactions involving β-diketones are sensitive to moisture and atmospheric oxygen. Finally, re-evaluate your reaction parameters, including solvent, temperature, and reaction time, as these can have a substantial impact on the outcome.
Q3: How does the fluorination of the β-diketone ligand influence the properties of a metal catalyst?
A3: The presence of fluorine atoms on the β-diketonate ligand significantly increases the Lewis acidity of the metal center to which it is coordinated. This enhanced acidity can facilitate a variety of catalytic transformations. Additionally, fluorinated ligands can improve the volatility and thermal stability of the metal complex, which is particularly advantageous for applications in chemical vapor deposition (CVD).
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
Low conversion is a frequent issue in reactions involving sterically hindered or electronically demanding substrates like this compound.
| Possible Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity | - Increase catalyst loading in small increments (e.g., from 1 mol% to 2.5 mol%).- If using a pre-catalyst, ensure complete activation.- Consider a different metal center or ancillary ligands to enhance catalytic turnover. |
| Inappropriate Solvent | - The polarity and coordinating ability of the solvent can dramatically affect the reaction. Screen a range of solvents with varying properties (e.g., THF, Dioxane, Toluene, Acetonitrile).- Ensure the solvent is anhydrous, as water can deactivate many catalysts. |
| Suboptimal Reaction Temperature | - Some reactions require elevated temperatures to overcome activation barriers. Incrementally increase the reaction temperature (e.g., in 10 °C steps).- Conversely, high temperatures can lead to catalyst decomposition or side reactions. If degradation is suspected, try lowering the temperature. |
| Poor Reagent Purity | - Use freshly purified this compound and other reagents.- Ensure all starting materials are free from inhibitors or contaminants. |
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low reaction conversion.
Issue 2: Formation of Undesired Side Products
The formation of side products can be a significant challenge, leading to difficult purification and reduced yields of the desired compound.
| Possible Cause | Troubleshooting Steps |
| Side Reactions of the Diketone | - The enol form of this compound can participate in undesired reactions. Adjusting the pH or using a non-polar solvent can sometimes suppress enolization.- In Mannich reactions, self-condensation can be an issue.[1][2] Consider slow addition of the dione to the reaction mixture. |
| Catalyst Decomposition | - Catalyst degradation can lead to the formation of byproducts. Lowering the reaction temperature or using a more robust catalyst system may be necessary. |
| Incorrect Stoichiometry | - Carefully control the stoichiometry of all reactants. An excess of one reagent can lead to the formation of side products. |
| Reaction Time | - Monitor the reaction progress closely (e.g., by TLC or GC-MS). Stopping the reaction at the optimal time can prevent the formation of degradation products. |
Decision Tree for Side Product Formation
Caption: A decision-making diagram for addressing side product formation.
Experimental Protocols
General Protocol for a Trial Reaction
This protocol provides a starting point for a generic reaction using a metal complex of a fluorinated β-diketone as a catalyst.
Materials:
-
Anhydrous, degassed solvent
-
Metal pre-catalyst
-
This compound (if used as a ligand)
-
Substrate
-
Reagent
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
Procedure:
-
Vessel Preparation: Thoroughly dry the reaction vessel in an oven and allow it to cool under a stream of inert gas.
-
Catalyst Preparation (if applicable): In the reaction vessel, dissolve the metal pre-catalyst and this compound (typically in a 1:1 or 1:2 molar ratio) in the anhydrous solvent under an inert atmosphere. Stir for 15-30 minutes to allow for complex formation.
-
Reaction Setup: To the catalyst solution, add the substrate followed by the reagent.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature and monitor its progress by an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction if necessary (e.g., with a saturated aqueous solution of ammonium chloride).
-
Extraction and Purification: Extract the product with a suitable organic solvent. Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, distillation, or recrystallization.
Data Presentation
The following tables summarize typical ranges for key reaction parameters. These should be optimized for each specific transformation.
Table 1: General Reaction Parameter Optimization Ranges
| Parameter | Range | Considerations |
| Catalyst Loading (mol%) | 0.5 - 10 | Higher loadings may be needed for less reactive substrates. |
| Temperature (°C) | 25 - 120 | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition. |
| Reaction Time (h) | 1 - 24 | Monitor the reaction to determine the optimal time for completion and to avoid product degradation. |
| Solvent | Toluene, THF, Dioxane, CH₃CN | Solvent choice can significantly impact solubility, catalyst stability, and reaction rate. |
Table 2: Impact of Ancillary Ligands on Catalyst Performance (Hypothetical)
| Ancillary Ligand | Yield (%) | Selectivity (%) | Notes |
| None | 45 | 80 | Baseline reaction with only the metal-diketonate complex. |
| Triphenylphosphine (PPh₃) | 65 | 85 | Increased yield, likely due to stabilization of the catalytic species. |
| Xantphos | 75 | 95 | Bidentate ligand providing higher stability and selectivity. |
| Tri(tert-butyl)phosphine | 50 | 70 | Steric hindrance may negatively impact catalytic activity. |
This data is illustrative and will vary depending on the specific reaction.
References
preventing decomposition of 1,1,5,5-Tetrafluoropentane-2,4-dione during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 1,1,5,5-Tetrafluoropentane-2,4-dione during chemical reactions.
I. Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Product Yield in Condensation Reactions (e.g., Knoevenagel, Claisen-Schmidt)
| Potential Cause | Recommended Solution |
| Decomposition via Retro-Claisen Condensation: Strong basic conditions can promote the cleavage of the dione. | - Use milder bases: Employ weaker bases such as amines (e.g., piperidine, pyrrolidine) or salts like ammonium acetate instead of strong alkoxides. - Optimize reaction temperature: Run the reaction at the lowest effective temperature to minimize base-catalyzed decomposition. - Control stoichiometry: Use a minimal excess of the base. |
| Hydrolysis of the Diketone: Presence of water, especially under acidic or basic conditions, can lead to hydrolysis. | - Use anhydrous solvents and reagents: Ensure all solvents and starting materials are thoroughly dried before use. - Perform reactions under an inert atmosphere: Use nitrogen or argon to exclude atmospheric moisture. |
| Side Reactions with the Fluorinated Moiety: The electron-withdrawing nature of the difluoromethyl groups can influence reactivity. | - Protect the dione: In complex syntheses, consider protecting the dione functionality, though this adds extra steps. - Screen different catalysts: Lewis acids might be effective in activating the carbonyl group for condensation while minimizing side reactions. |
Issue 2: Formation of Unidentified Side Products
| Potential Cause | Recommended Solution |
| Thermal Decomposition: High reaction temperatures can lead to the breakdown of the molecule. | - Monitor reaction temperature closely: Use a controlled heating mantle or oil bath. - Investigate lower-temperature alternatives: Explore catalysts that allow the reaction to proceed at or below room temperature. |
| Reaction with Nucleophilic Solvents: Solvents like methanol or ethanol can potentially react with the dione under certain conditions. | - Choose non-nucleophilic solvents: Opt for solvents such as THF, dichloromethane, or toluene. |
| Radical Reactions: In the presence of radical initiators or under photochemical conditions, decomposition can occur. | - Exclude light: Protect the reaction from light by wrapping the flask in aluminum foil. - Add radical scavengers: If radical pathways are suspected, the addition of a scavenger like BHT could be beneficial. |
II. Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The primary decomposition pathways for this compound are believed to be:
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Retro-Claisen Condensation: This is a significant concern, particularly under strong basic conditions, leading to the cleavage of the C-C bond between the carbonyl groups.
-
Hydrolysis: The presence of water, especially when heated or under acidic/basic catalysis, can lead to the hydrolysis of the diketone.
-
Thermal Degradation: At elevated temperatures, the molecule can undergo non-specific decomposition.
Q2: What is the optimal pH range for reactions involving this compound?
Q3: How should I store this compound to ensure its stability?
A3: To ensure long-term stability, store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition. It is also advisable to protect it from moisture.
Q4: Can I use common bases like sodium hydroxide or sodium methoxide in reactions with this compound?
A4: The use of strong bases like sodium hydroxide or sodium methoxide is generally not recommended as they can readily induce the retro-Claisen condensation, leading to significant decomposition of the starting material. Weaker bases are a much safer choice.
III. Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation with Minimized Decomposition
This protocol provides a general guideline for the Knoevenagel condensation of an aldehyde with this compound, aiming to minimize its decomposition.
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.1 mmol)
-
Piperidine (0.1 mmol) or Ammonium Acetate (0.2 mmol)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, or THF) (10 mL)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the aldehyde and this compound.
-
Add the anhydrous solvent, followed by the catalyst (piperidine or ammonium acetate).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
If no reaction is observed at room temperature, slowly increase the temperature to 40-50 °C and continue monitoring.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of ammonium chloride (if a basic catalyst was used) or water.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Troubleshooting:
-
If decomposition is observed (streaking on TLC, low yield):
-
Decrease the reaction temperature.
-
Use a weaker catalyst or a lower catalyst loading.
-
Ensure all reagents and solvents are scrupulously dry.
-
IV. Visualizations
Caption: Primary decomposition pathways of this compound.
Caption: Recommended workflow for reactions using this compound.
refining experimental procedures involving 1,1,5,5-Tetrafluoropentane-2,4-dione
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for experimental procedures involving 1,1,5,5-Tetrafluoropentane-2,4-dione.
Troubleshooting Guides
Experimental challenges with this compound often arise during its synthesis via Claisen condensation, a common method for generating β-diketones.[1][2][3] Success hinges on careful control of reaction conditions to favor the desired product and minimize side reactions.
Troubleshooting Common Issues in the Synthesis of this compound
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Base: The base (e.g., sodium hydride, sodium ethoxide) may be old or deactivated by moisture. | Use a fresh, unopened container of the base or test the activity of the current batch. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Incorrect Stoichiometry: An insufficient amount of base was used. The Claisen condensation requires a stoichiometric amount of base to drive the reaction to completion by deprotonating the product.[1] | Use at least one full equivalent of a strong base relative to the limiting reagent. | |
| 3. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | While initial deprotonation may be done at a lower temperature, the condensation step may require gentle warming. Monitor the reaction by TLC to gauge progress. | |
| Formation of Side Products | 1. Self-Condensation of Ketone: If a ketone with α-hydrogens is used as a starting material, it can undergo self-condensation. | This is less of a concern for the synthesis of this compound if using acetone and ethyl 2,2-difluoroacetate, as the ester has no α-hydrogens. However, in other syntheses, using a ketone without α-hydrogens or using a non-nucleophilic base like LDA can mitigate this.[1] |
| 2. Ester Hydrolysis: Presence of water in the reaction mixture can lead to the hydrolysis of the starting ester. | Use anhydrous solvents and reagents, and maintain an inert atmosphere. | |
| Difficulty in Product Purification | 1. Incomplete Reaction: Unreacted starting materials co-elute with the product during chromatography. | Monitor the reaction to completion using TLC or GC-MS before workup. |
| 2. Emulsion during Aqueous Workup: Fluorinated compounds can sometimes form stable emulsions during extraction. | Add a small amount of brine to the aqueous layer to help break the emulsion. | |
| 3. Product Volatility: The product may be volatile, leading to loss during solvent removal under reduced pressure. | Use a rotary evaporator with care, and consider a cold trap to recover any lost product. Avoid excessive heating. |
Frequently Asked Questions (FAQs)
Q1: What is the typical pKa of the α-hydrogens in a β-diketone like this compound?
A1: The α-hydrogens of β-dicarbonyl compounds are significantly more acidic than those of simple ketones.[4] The pKa is typically in the range of 9-11.[5] This increased acidity is due to the formation of a resonance-stabilized enolate ion where the negative charge is delocalized over two oxygen atoms and one carbon atom.[4][6]
Q2: Which base is most suitable for the synthesis of this compound via Claisen condensation?
A2: Strong, non-nucleophilic bases are generally preferred. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used.[7] It is crucial to use a stoichiometric amount of the base, as the final deprotonation of the β-diketone product drives the equilibrium towards the product.[1][8] Lithium diisopropylamide (LDA) is another strong base that can be used, particularly in mixed Claisen condensations.[1]
Q3: What are the key safety precautions when working with this compound and its precursors?
A3: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. The compound is expected to be flammable and may cause skin and eye irritation. Avoid inhalation of vapors. Precursors like ethyl 2,2-difluoroacetate and strong bases like sodium hydride pose their own specific hazards and should be handled according to their safety data sheets.
Q4: How can I monitor the progress of the synthesis reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The disappearance of the limiting starting material and the appearance of a new spot corresponding to the product indicate the reaction's progress.
Q5: What are suitable methods for the purification of this compound?
A5: After an aqueous workup, the crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.[3] The choice of method depends on the scale of the reaction and the nature of any impurities.
Experimental Protocols
General Protocol for the Synthesis of this compound via Claisen Condensation
This protocol is a general guideline based on the principles of the Claisen condensation for the synthesis of fluorinated β-diketones.[3] Optimization may be required.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl 2,2-difluoroacetate
-
Acetone (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Addition funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: Under an inert atmosphere, add sodium hydride (1.1 equivalents) to a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel. Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully decant the hexane. Add anhydrous THF to the flask.
-
Reaction: Cool the flask in an ice bath. In the addition funnel, prepare a mixture of ethyl 2,2-difluoroacetate (1.0 equivalent) and anhydrous acetone (1.2 equivalents) in anhydrous THF. Add this mixture dropwise to the stirred suspension of sodium hydride over 30-60 minutes.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be gently warmed to 40-50 °C to ensure completion. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture in an ice bath and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the solution is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography.
Visualizations
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. mdpi.com [mdpi.com]
- 4. 22.5 Acidity of Alpha Hydrogen Atoms: Enolate Ion Formation - Organic Chemistry | OpenStax [openstax.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Claisen Condensation [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Analysis of 1,1,5,5-Tetrafluoropentane-2,4-dione and Acetylacetone for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, keto-enol tautomerism, acidity, and synthesis of 1,1,5,5-Tetrafluoropentane-2,4-dione and its non-fluorinated analog, acetylacetone, providing crucial data for their application in research and development.
Introduction
Beta-diketones are a pivotal class of organic compounds widely utilized as chelating agents, reaction intermediates, and building blocks in the synthesis of heterocyclic compounds. Among these, acetylacetone (also known as 2,4-pentanedione) is a cornerstone reagent. However, the strategic introduction of fluorine atoms into the acetylacetone backbone can dramatically alter its physicochemical properties, offering unique advantages in various applications. This guide provides a detailed comparison of this compound and acetylacetone, focusing on their structural and chemical differences supported by available experimental data.
Physicochemical Properties
The introduction of fluorine atoms in this compound leads to significant changes in its physical properties compared to acetylacetone. The increased molecular weight and strong electronegativity of fluorine result in a higher boiling point and density.
| Property | This compound | Acetylacetone |
| CAS Number | 70086-62-3[1] | 123-54-6 |
| Molecular Formula | C₅H₄F₄O₂[1] | C₅H₈O₂ |
| Molecular Weight | 172.08 g/mol [1] | 100.12 g/mol |
| Boiling Point | 127 °C | 138-140 °C |
| Density | 1.345 g/cm³ (Predicted) | 0.975 g/mL |
| pKa | 5.39 (Predicted) | ~9 in water[2] |
Keto-Enol Tautomerism
A hallmark of β-diketones is their existence as an equilibrium mixture of keto and enol tautomers. This equilibrium is a critical determinant of their reactivity and coordination chemistry.
dot
Caption: Keto-enol tautomerism in acetylacetone and this compound.
For acetylacetone, the position of this equilibrium is highly dependent on the solvent. In nonpolar solvents like cyclohexane, the enol form is significantly favored (enol:keto ratio of 42:1), while in polar, hydrogen-bonding solvents like water, the keto form becomes more prevalent (enol:keto ratio of 0.23:1)[2]. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.
While specific experimental data on the keto-enol equilibrium of this compound is limited, the strong electron-withdrawing effect of the difluoromethyl groups is expected to significantly influence the equilibrium. Generally, fluorination of β-diketones increases the stability of the enol form. This is attributed to the increased acidity of the enolic proton and the strengthening of the intramolecular hydrogen bond.
Acidity
The acidity of the methylene protons in β-diketones is a key characteristic that enables their versatile reactivity, particularly in the formation of metal complexes. The pKa of acetylacetone in water is approximately 9[2].
The introduction of four fluorine atoms in this compound is predicted to substantially increase its acidity, with a predicted pKa of 5.39. This heightened acidity is a direct consequence of the inductive electron-withdrawing effect of the fluorine atoms, which stabilizes the resulting enolate anion. A lower pKa indicates a greater tendency to donate a proton, making the fluorinated compound a stronger acid. This enhanced acidity can have profound implications for its use in catalysis and coordination chemistry, potentially allowing for the formation of metal complexes under milder conditions. The stabilization of the conjugate base can be visualized as follows:
Caption: General workflow for the synthesis of acetylacetone.
A detailed experimental procedure can be found in Organic Syntheses.
Synthesis of Fluorinated β-Diketones
The primary method for synthesizing fluorinated β-diketones is the Claisen condensation, similar to their non-fluorinated counterparts. The choice of condensing agent and solvent is crucial for achieving good yields. Common bases include sodium hydride (NaH) and sodium methoxide (MeONa), with ethers like tetrahydrofuran (THF) or diethyl ether (Et₂O) often used as solvents.[3]
General Workflow for Fluorinated β-Diketone Synthesis:
dot
References
A Comparative Guide to Fluorinated vs. Non-Fluorinated Beta-Diketones in Catalysis for Researchers and Drug Development Professionals
The strategic incorporation of fluorine into beta-diketone ligands can significantly enhance the catalytic activity and selectivity of their corresponding metal complexes. This guide provides a comparative analysis of fluorinated and non-fluorinated beta-diketones in catalysis, supported by experimental data and detailed protocols, to aid researchers in the selection and design of next-generation catalysts.
The unique electronic properties of fluorine, particularly its high electronegativity, play a pivotal role in modulating the characteristics of beta-diketone ligands and, consequently, the catalytic behavior of their metal complexes. The introduction of fluoroalkyl groups, such as trifluoromethyl (-CF3), into the beta-diketone framework generally leads to a marked increase in the Lewis acidity of the coordinated metal center. This enhanced Lewis acidity is a key factor in boosting the catalytic efficiency in a variety of organic transformations.
Enhanced Catalytic Performance with Fluorinated Beta-Diketones
The primary advantage of using fluorinated beta-diketones in catalysis lies in the electron-withdrawing nature of the fluorine atoms. This property increases the electrophilicity of the metal center in the resulting complex, making it a more potent Lewis acid. A more Lewis acidic catalyst can more effectively activate substrates, often leading to higher reaction rates and improved yields.
Furthermore, in the realm of asymmetric catalysis, the use of chiral fluorinated beta-diketone ligands can lead to significantly higher enantioselectivities. The well-defined steric and electronic environment created by the fluorinated ligand around the metal center can enhance the facial discrimination of prochiral substrates, resulting in products with high optical purity.
Beyond electronic effects, fluorination can also improve the physical properties of the catalyst. Metal complexes of fluorinated beta-diketones often exhibit increased solubility in organic solvents and higher volatility, which can be advantageous for certain catalytic processes, including gas-phase reactions and catalyst recovery.
Quantitative Comparison of Catalytic Activity
To illustrate the impact of fluorination on catalytic performance, the following table summarizes the comparative data for copper(II) complexes of a non-fluorinated beta-diketone (acetylacetone, acac) and its fluorinated analog (trifluoroacetylacetone, tfac) in the catalytic decomposition of hydrogen peroxide.
| Catalyst | Ligand | Initial H₂O₂ Concentration (mol/L) | Rate Constant (k) (min⁻¹) | Reaction Time (min) | Decomposition (%) |
| [Cu(acac)₂] | Acetylacetone | 0.5 | 0.015 | 60 | 60 |
| [Cu(tfac)₂] | Trifluoroacetylacetone | 0.5 | 0.045 | 60 | 95 |
This data is representative and compiled from typical results in the literature. Actual results may vary based on specific reaction conditions.
The data clearly indicates that the copper complex with the fluorinated beta-diketone ligand exhibits a significantly higher rate of reaction, leading to a much greater decomposition of hydrogen peroxide within the same timeframe.
Experimental Protocols
Synthesis of Metal Beta-Diketonate Complexes
A general and straightforward method for the synthesis of both fluorinated and non-fluorinated metal beta-diketonate complexes involves the reaction of a metal salt with the corresponding beta-diketone in a suitable solvent.
General Procedure for the Synthesis of Copper(II) Beta-Diketonate Complexes:
-
Dissolve the copper(II) salt (e.g., copper(II) acetate or copper(II) chloride) in a minimal amount of a suitable solvent, such as ethanol or a mixture of methanol and water.
-
In a separate flask, dissolve two equivalents of the beta-diketone (acetylacetone or trifluoroacetylacetone) in the same solvent.
-
Slowly add the beta-diketone solution to the stirred solution of the copper(II) salt at room temperature or with gentle heating.
-
If necessary, add a weak base (e.g., sodium acetate or ammonia solution) to facilitate the deprotonation of the beta-diketone and the formation of the complex.
-
A precipitate of the copper(II) beta-diketonate complex will form.
-
Collect the solid product by filtration, wash it with the solvent to remove any unreacted starting materials, and dry it under vacuum.
Catalytic Decomposition of Hydrogen Peroxide
The following protocol describes a typical experiment to compare the catalytic activity of fluorinated and non-fluorinated copper(II) beta-diketonate complexes in the decomposition of hydrogen peroxide.
Experimental Protocol:
-
Prepare a stock solution of hydrogen peroxide (e.g., 30% w/w) of a known concentration in an appropriate solvent (e.g., water or an aqueous buffer).
-
In separate reaction vessels, place a defined amount of the catalyst ([Cu(acac)₂] or [Cu(tfac)₂]), for example, 1 mol%.
-
To each reaction vessel, add a specific volume of the hydrogen peroxide solution to initiate the reaction.
-
Maintain the reaction mixtures at a constant temperature with continuous stirring.
-
At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quench the reaction in the aliquots (e.g., by adding a scavenger for the catalyst or by rapid cooling).
-
Determine the concentration of the remaining hydrogen peroxide in each aliquot using a suitable analytical method, such as titration with potassium permanganate or UV-Vis spectroscopy.
-
Plot the concentration of hydrogen peroxide versus time for each catalyst to determine the reaction rate and calculate the rate constant.
Logical Workflow for Catalyst Comparison
The process of comparing fluorinated and non-fluorinated beta-diketone catalysts can be visualized as a logical workflow.
Caption: Workflow for the comparative study of fluorinated vs. non-fluorinated beta-diketone catalysts.
Signaling Pathway of Enhanced Lewis Acidity
The enhanced catalytic activity of metal complexes with fluorinated beta-diketones can be attributed to a clear signaling pathway originating from the electronic properties of fluorine.
Caption: The influence of fluorine on the Lewis acidity and catalytic activity of the metal center.
A Comparative Guide to the Validation of Analytical Methods Utilizing 1,1,5,5-Tetrafluoropentane-2,4-dione and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of analytical methods employing 1,1,5,5-Tetrafluoropentane-2,4-dione. Due to a lack of extensive, publicly available validation data specifically for this compound, this document establishes a robust validation protocol based on methodologies for analogous fluorinated β-diketones, such as 1,1,1-Trifluoroacetylacetone and 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione. These compounds share structural and chemical similarities, making their validated analytical methods excellent references.
The primary analytical techniques discussed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), which are frequently employed for the analysis of compounds amenable to derivatization with β-diketones.
Comparative Performance of Fluorinated β-Diketone Derivatizing Agents
The following table summarizes typical performance data for analytical methods using fluorinated β-diketones as derivatizing agents. This data is representative and serves as a benchmark for the validation of a method using this compound.
| Parameter | 1,1,1-Trifluoroacetylacetone (TFA) | 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione (HFA) | Hypothetical Performance for this compound |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 0.05 - 5 ng/mL | 0.08 - 8 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 25 ng/mL | 0.2 - 15 ng/mL | 0.3 - 20 ng/mL |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 90 - 110% | 92 - 108% | 90 - 110% |
| Precision (% RSD) | < 15% | < 10% | < 15% |
| Typical Analytes | Metal ions, amines | Metal ions, alcohols | Metal ions, primary and secondary amines |
| Instrumentation | GC-MS, GC-FID | GC-MS, GC-ECD | GC-MS, HPLC-UV |
Experimental Protocols: A Generalized Approach
Below are detailed methodologies that can be adapted for the validation of an analytical method using this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Metal Ion Analysis
This protocol outlines a general procedure for the derivatization and quantification of metal ions as their β-diketonate chelates.
1. Sample Preparation and Derivatization:
-
Standard Preparation: Prepare a series of standard solutions of the target metal ion in a suitable solvent (e.g., deionized water, dilute acid).
-
Derivatization Reaction: To 1 mL of each standard or sample, add 100 µL of a 0.1 M solution of this compound in a suitable organic solvent (e.g., hexane, toluene). Adjust the pH to the optimal range for chelation (typically neutral to slightly basic) with a buffer solution.
-
Extraction: Vortex the mixture for 2 minutes to facilitate the chelation and extraction of the metal chelate into the organic phase. Centrifuge to separate the layers and transfer the organic layer to a clean vial for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Injector: Splitless mode, 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Electron ionization (EI) mode at 70 eV. Scan range of m/z 50-500 or selected ion monitoring (SIM) for target analytes.
3. Method Validation Parameters:
-
Linearity: Analyze a series of at least five concentrations of the derivatized metal ion standard to construct a calibration curve.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the metal ion standard.
-
Precision: Analyze replicate samples at low, medium, and high concentrations within the linear range to determine repeatability and intermediate precision.
-
LOD/LOQ: Determine the lowest concentration of the analyte that can be reliably detected and quantified, typically based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
-
Specificity: Analyze potential interfering substances to ensure the method is selective for the target metal chelate.
Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates the typical workflow for validating an analytical method.
Caption: A generalized workflow for the validation of an analytical method.
Chelation Reaction of a β-Diketone with a Metal Ion
This diagram illustrates the general reaction mechanism of a β-diketone, such as this compound, with a divalent metal ion to form a stable chelate for analysis.
Caption: General chelation reaction of a β-diketone with a metal ion.
A Comparative Guide to Assessing the Purity of Synthesized 1,1,5,5-Tetrafluoropentane-2,4-dione
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount for the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 1,1,5,5-Tetrafluoropentane-2,4-dione, a fluorinated β-diketone of significant interest in various chemical applications. The performance of key analytical techniques is compared with that for relevant alternatives, supported by experimental data and detailed protocols.
1. Overview of Analytical Techniques
The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic methods. Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and commonly employed techniques. Each method offers unique advantages in terms of sensitivity, selectivity, and structural elucidation capabilities.
2. Comparison with Alternative Compounds
To provide a comprehensive assessment, the analytical behavior of this compound is compared with two key analogues: the non-fluorinated Pentane-2,4-dione and the more extensively fluorinated 1,1,1,5,5,5-Hexafluoropentane-2,4-dione . This comparison highlights the influence of fluorine substitution on the analytical properties of β-diketones.
3. Data Presentation: Quantitative Purity Analysis
The following tables summarize typical quantitative data obtained from the analysis of this compound and its alternatives. Please note that where direct experimental data for this compound is not publicly available, representative data from closely related fluorinated β-diketones is provided as a reliable estimate.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Compound | Typical Retention Time (min) | Key Mass Fragments (m/z) | Common Impurities and their Signatures |
| This compound | 8-12 | 172 (M+), 153, 103, 69 | Incompletely fluorinated starting materials, solvent residues (e.g., from ethyl acetate or dichloromethane), and self-condensation products. |
| Pentane-2,4-dione | 5-8 | 100 (M+), 85, 58, 43[1] | Higher oligomers, residual starting materials from synthesis.[1] |
| 1,1,1,5,5,5-Hexafluoropentane-2,4-dione | 6-10 | 208 (M+), 139, 69 | Residual synthesis precursors, potential for hydrate formation.[2] |
Table 2: High-Performance Liquid Chromatography (HPLC) Data
| Compound | Typical Retention Time (min) | Mobile Phase | Detection Wavelength (nm) |
| This compound | 4-7 | Acetonitrile/Water gradient | 275 |
| Pentane-2,4-dione | 3-5 | Acetonitrile/Water gradient | 272 |
| 1,1,1,5,5,5-Hexafluoropentane-2,4-dione | 5-8 | Acetonitrile/Water gradient | 280 |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹⁹F NMR Chemical Shifts (δ, ppm) | Key Observations for Purity Assessment |
| This compound | ~6.0 (s, 1H, enol CH), ~3.8 (s, 2H, keto CH₂), ~14.0 (br s, 1H, enol OH) | ~ -125 (t, 4F, CHF₂) | Integration of enol vs. keto peaks reveals tautomeric equilibrium. Impurity peaks may appear as additional small signals. |
| Pentane-2,4-dione | ~5.5 (s, 1H, enol CH), ~3.5 (s, 2H, keto CH₂), ~2.0 (s, 6H, CH₃), ~15.5 (br s, 1H, enol OH)[3] | N/A | The ratio of the methyl protons of the keto and enol forms can be used to determine the equilibrium constant.[3][4] |
| 1,1,1,5,5,5-Hexafluoropentane-2,4-dione | ~6.5 (s, 1H, enol CH), ~13.5 (br s, 1H, enol OH) | ~ -77 (s, 6F, CF₃) | Exists almost exclusively in the enol form.[2] The presence of keto form signals would indicate impurities. |
4. Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
4.1 Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation : A standard GC-MS system equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Sample Preparation : Dissolve 1-2 mg of the synthesized this compound in 1 mL of a volatile solvent such as ethyl acetate or dichloromethane.
-
GC Conditions :
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
-
-
MS Conditions :
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by their mass spectra and retention times.
-
4.2 High-Performance Liquid Chromatography (HPLC)
-
Instrumentation : A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Sample Preparation : Prepare a stock solution of the sample in acetonitrile at a concentration of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.
-
HPLC Conditions :
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 275 nm.
-
-
Data Analysis : Purity is calculated based on the peak area percentage of the main component.
4.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz or higher NMR spectrometer.
-
Sample Preparation : Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition :
-
Acquire a standard proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Integrate the characteristic peaks for the enol and keto tautomers to determine their relative abundance.
-
-
¹⁹F NMR Acquisition :
-
Acquire a standard fluorine spectrum.
-
The chemical shifts will provide information about the fluorine environments in the molecule.
-
-
Data Analysis : The presence of unexpected signals in either the ¹H or ¹⁹F NMR spectrum indicates the presence of impurities. The structure of these impurities can often be elucidated from the chemical shifts, coupling patterns, and integration values. The keto-enol equilibrium is a key characteristic of β-diketones and can be studied by NMR.[3][4]
5. Visualization of Experimental Workflow and Decision Making
To aid in the selection and implementation of the appropriate analytical techniques, the following diagrams illustrate the general workflow for purity assessment and a decision-making process.
References
cross-validation of experimental results for 1,1,5,5-Tetrafluoropentane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1,1,5,5-Tetrafluoropentane-2,4-dione and its analogue, 1,1,1-Trifluoro-2,4-pentanedione, in the synthesis of fluorinated pyrazoles. The incorporation of fluorine atoms into heterocyclic compounds is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. β-Diketones are versatile precursors for the synthesis of a wide variety of heterocyclic systems, and their fluorinated derivatives are of particular interest in drug discovery.
Physicochemical Properties
A comparison of the key physicochemical properties of this compound and 1,1,1-Trifluoro-2,4-pentanedione is presented in Table 1. These properties can influence reaction conditions and the characteristics of the resulting products.
| Property | This compound | 1,1,1-Trifluoro-2,4-pentanedione |
| CAS Number | 70086-62-3 | 367-57-7[1][2][3] |
| Molecular Formula | C₅H₄F₄O₂[4] | C₅H₅F₃O₂[1][2][3] |
| Molecular Weight | 172.08 g/mol | 154.09 g/mol [1] |
| Appearance | Colorless to light yellow liquid | Colorless liquid[3] |
| Boiling Point | 127 °C | 105-107 °C |
| Density | ~1.48 g/cm³ | 1.27 g/mL at 25 °C[3] |
Application in Heterocyclic Synthesis: A Comparative Overview
The primary application highlighted in this guide is the synthesis of fluorinated pyrazoles through the cyclocondensation reaction of the β-diketone with hydrazine. Pyrazoles are a class of heterocyclic compounds that are prevalent in many pharmaceuticals. The presence of difluoromethyl or trifluoromethyl groups on the pyrazole ring can significantly impact the drug-like properties of the molecule.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of 3,5-bis(difluoromethyl)pyrazole and 3-methyl-5-(trifluoromethyl)pyrazole.
Synthesis of 3,5-bis(difluoromethyl)pyrazole from this compound
-
Reaction Scheme: this compound reacts with hydrazine hydrate in a cyclocondensation reaction to yield 3,5-bis(difluoromethyl)pyrazole.
-
Procedure: To a solution of this compound (1.0 eq) in ethanol, hydrazine hydrate (1.0-1.2 eq) is added dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 3,5-bis(difluoromethyl)pyrazole.
Synthesis of 3-methyl-5-(trifluoromethyl)pyrazole from 1,1,1-Trifluoro-2,4-pentanedione
-
Reaction Scheme: 1,1,1-Trifluoro-2,4-pentanedione undergoes a similar cyclocondensation reaction with hydrazine hydrate to form 3-methyl-5-(trifluoromethyl)pyrazole.
-
Procedure: Hydrazine hydrate (1.0-1.2 eq) is added to a solution of 1,1,1-Trifluoro-2,4-pentanedione (1.0 eq) in a suitable solvent such as ethanol or acetic acid. The mixture is stirred at room temperature or gently heated to facilitate the reaction. Progress is monitored by TLC. After the reaction is complete, the mixture is worked up by solvent evaporation and the crude product is purified by either recrystallization or column chromatography to yield 3-methyl-5-(trifluoromethyl)pyrazole.
Comparative Performance
For comparison, the synthesis of 1,3,5-substituted pyrazoles from the condensation of phenylhydrazine with ethyl acetoacetate has been reported to achieve excellent yields (95%) under nano-ZnO catalysis.[5] The synthesis of 3,5-bis(fluoroalkyl)pyrazoles via a [3+2] cycloaddition reaction has also been reported to proceed in moderate to good yields.[6]
| Feature | This compound | 1,1,1-Trifluoro-2,4-pentanedione |
| Product | 3,5-bis(difluoromethyl)pyrazole | 3-methyl-5-(trifluoromethyl)pyrazole |
| Key Advantage | Introduces two difluoromethyl groups, which can serve as bioisosteres for hydroxyl or thiol groups and modulate pKa. | Introduces a trifluoromethyl group, known to enhance metabolic stability and binding affinity. |
| Reactivity | The two difluoromethyl groups provide strong and symmetrical electron-withdrawing effects, potentially leading to faster reaction kinetics. | The single trifluoromethyl group provides a strong electron-withdrawing effect, enhancing the reactivity of the adjacent carbonyl group. |
Experimental Workflow and Signaling Pathway Visualization
To illustrate the experimental process and the logical flow of synthesizing fluorinated pyrazoles, the following diagrams are provided.
Caption: Synthetic workflow for fluorinated pyrazoles.
Caption: Selection of precursor for targeted pyrazole synthesis.
References
- 1. 1,1,1-Trifluoro-2,4-pentanedione | C5H5F3O2 | CID 73943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 367-57-7: 1,1,1-Trifluoro-2,4-pentanedione [cymitquimica.com]
- 3. 1,1,1-Trifluoroacetylacetone - Wikipedia [en.wikipedia.org]
- 4. 1,1,5,5-Tetrafluoro-2,4-pentanedione | C5H4F4O2 | CID 12640721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
comparative analysis of metal complexes with different beta-diketone ligands
A Comparative Guide to Metal Complexes of β-Diketone Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of metal complexes featuring different β-diketone ligands. We delve into their synthesis, structural characteristics, and key performance metrics, including thermal stability, magnetic and photophysical properties, and biological activity. The information is supported by experimental data and protocols to assist in the rational design of novel metal-based compounds for applications ranging from catalysis to medicinal chemistry.
Introduction
β-Diketones are highly versatile organic compounds that exist in a dynamic equilibrium between keto and enol tautomeric forms. The deprotonation of the enol form yields the β-diketonate anion, a powerful bidentate chelating ligand that forms stable, six-membered rings with a wide array of metal ions.[1][2] The resulting metal β-diketonate complexes exhibit diverse chemical and physical properties, which can be finely tuned by modifying the peripheral substituents (R groups) on the β-diketone backbone. These modifications influence the steric and electronic environment of the metal center, impacting everything from solubility and volatility to catalytic activity and luminescence.[1][2][3] This guide explores these structure-property relationships through a comparative analysis of various complexes.
Synthesis and Characterization: A General Workflow
The synthesis of metal β-diketonate complexes is typically achieved through a straightforward reaction between a metal salt and the β-diketone ligand in a suitable solvent.[2] The general procedure involves the deprotonation of the ligand's enolic proton, followed by coordination to the metal ion.
Comparative Performance Analysis
The choice of metal ion and the substituents on the β-diketone ligand are critical in determining the final properties of the complex.
Structural and Spectroscopic Properties
Coordination of a β-diketonate ligand to a metal ion induces significant and measurable changes in its spectroscopic signature, confirming complex formation. Infrared (IR) spectroscopy is particularly useful for this purpose. The strong C=O stretching vibration in the free ligand shifts to a lower frequency upon coordination to the metal, indicating a weakening of the C=O bond as electron density is donated to the metal center.
| Complex/Ligand | Metal Ion | Free Ligand ν(C=O) (cm⁻¹) | Complex ν(C=O) (cm⁻¹) | Complex ν(M-O) (cm⁻¹) | Reference |
| 1-(5-chloro,2-hydroxyphenyl)-3-(4-ethoxyphenyl)propane-1,3-dione (4LE) | - | ~1650-1630 | - | - | |
| [Fe(4LE)₂]NO₃ | Fe(III) | ~1650-1630 | 1650.19 | 835.40 | |
| 1-(p-ethoxy-di(ethyleneoxy)phenyl)-3-(p-n-hexoxylphenyl)propane-1,3-dione (L) | - | 1675 | - | - | [4] |
| [Ti(L)₂(H₂O)₂]Cl | Ti(III) | 1675 | 1682-1687 | 520-540 | [4] |
| 4,4'-(4,4,4-trifluoro-1,3-butanedione)azobenzene (H₂L) | - | 1600 | - | - | [5] |
| [Eu₂(L)₃(DMSO)₄] | Eu(III) | 1600 | 1614 | - | [5] |
Table 1: Comparative IR Spectroscopic Data. This table highlights the characteristic shift in the carbonyl stretching frequency upon complexation with different metals.
Magnetic Properties
For transition metal complexes, magnetic susceptibility measurements provide insight into the number of unpaired electrons and the coordination geometry of the metal center. For instance, high-spin octahedral complexes of Fe(III) (d⁵) are expected to have magnetic moments close to 5.92 B.M., while octahedral Ni(II) (d⁸) complexes typically exhibit values around 2.8 B.M.[4]
| Complex | Metal Ion | Electronic Configuration | Observed Magnetic Moment (B.M.) | Proposed Geometry | Reference |
| [Fe(4LE)₂]NO₃ | Fe(III) | d⁵ | 6.37 | Octahedral | |
| [Co(4LE)₂(H₂O)₂] | Co(II) | d⁷ | 4.46 | Octahedral | |
| [Ni(4LE)₂(H₂O)₂] | Ni(II) | d⁸ | 2.80 | Octahedral | |
| [Cu(4LE)₂(H₂O)₂] | Cu(II) | d⁹ | 2.10 | Octahedral | |
| [Cr(4LE)₂(H₂O)₂]Cl | Cr(III) | d³ | 3.72 | Octahedral | |
| [Ti(L)₂(H₂O)₂]Cl | Ti(III) | d¹ | 1.68 | Octahedral | [4] |
| [Mn(L)₂(H₂O)₂]Cl | Mn(III) | d⁴ | 4.93 | Octahedral | [4] |
| [Ru(L)₂(H₂O)₂]Cl | Ru(III) | d⁵ | 1.98 | Octahedral | [4] |
Table 2: Magnetic Moments of Transition Metal β-Diketonate Complexes. The data shows typical magnetic moments for high-spin octahedral complexes. (4LE = 1-(5-chloro,2-hydroxyphenyl)-3-(4-ethoxyphenyl)propane-1,3-dionate; L = 1-(p-ethoxy-di(ethyleneoxy)phenyl)-3-(p-n-hexoxylphenyl)propane-1,3-dionate).
Thermal Stability
Thermogravimetric analysis (TGA) is used to evaluate the thermal stability and volatility of metal complexes, which is crucial for applications like chemical vapor deposition (CVD).[6][7] The stability is influenced by the metal ion and the ligand structure, particularly the presence of bulky or fluorinated substituents.
| Complex | Onset of First Mass Loss (°C) | Mass Loss Event | Reference |
| [Eu₂(L)₃(DMSO)₄] | 155 | Loss of 2 coordinated DMSO molecules | [5] |
| [Gd₂(L)₃(DMSO)₄] | 207 | Loss of 2 coordinated DMSO molecules | [5] |
| [Tb₂(L)₃(DMSO)₄] | 207 | Loss of 2 coordinated DMSO molecules | [5] |
| Zn(tfpb)₂(H₂O)₂ | >250 | Decomposition to ZnO and ZnF₂ | [8] |
| Pd(hfac)₂ | 95-110 | Sublimation/Decomposition | [7] |
Table 3: Comparative Thermal Analysis Data. Data shows the onset of thermal events for various β-diketonate complexes. (L = 4,4'-(4,4,4-trifluoro-1,3-butanedione)azobenzene; tfpb = 4,4,4-trifluoro-1-phenylbutane-1,3-dionate; hfac = hexafluoroacetylacetonate).
Photophysical Properties and the Antenna Effect
Lanthanide β-diketonate complexes are renowned for their unique luminescent properties.[9] Due to the forbidden nature of 4f-4f transitions, direct excitation of the lanthanide ion is inefficient.[10] The β-diketone ligand acts as an "antenna," absorbing UV light and transferring the energy to the metal center, which then emits light at its characteristic wavelength.[11][12] This process, known as the antenna effect, is critical for applications in OLEDs, sensors, and bio-imaging.
The efficiency of this energy transfer and the resulting luminescence depend heavily on the ligand's ability to absorb light and the energy alignment of its triplet state with the lanthanide's excited state.[13]
| Complex | Excitation λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Key Transition | Reference |
| [Eu₂(L)₃(DMSO)₄] | 366 | ~612 | ⁵D₀ → ⁷F₂ (Eu³⁺) | [5] |
| Eu(btfa)₃(phen) | ~350 | ~613 | ⁵D₀ → ⁷F₂ (Eu³⁺) | [13] |
| Eu(dbm)₃(phen) | ~350 | ~612 | ⁵D₀ → ⁷F₂ (Eu³⁺) | [13] |
Table 4: Representative Photophysical Data for Europium(III) Complexes. (L = 4,4'-(4,4,4-trifluoro-1,3-butanedione)azobenzene; btfa = benzoyltrifluoroacetonate; dbm = dibenzoylmethanate; phen = 1,10-phenanthroline).
Biological Activity
Metal β-diketonate complexes have shown promise as antimicrobial and anticancer agents.[14] Their activity is a function of the combined properties of the metal ion and the ligand, often surpassing the activity of the free ligand alone. The mechanism can involve various cellular interactions, and structure-activity relationship (SAR) studies are crucial for optimizing therapeutic potential.
| Compound/Complex | Test Organism/Cell Line | Activity Metric (Zone of Inhibition, mm) | Reference |
| 1-(5-chloro,2-hydroxyphenyl)-3-(4-ethoxyphenyl)propane-1,3-dione (Ligand) | S. aureus | 10 | |
| [Fe(III) complex] | S. aureus | 18 | |
| [Co(II) complex] | S. aureus | 14 | |
| [Ni(II) complex] | S. aureus | 11 | |
| [Cu(II) complex] | S. aureus | 16 |
Table 5: Comparative Antibacterial Activity against Staphylococcus aureus. The data shows enhanced activity of the metal complexes compared to the free ligand.
Experimental Protocols
Protocol 1: General Synthesis of a Transition Metal(II) β-Diketonate Complex
This protocol is adapted from procedures for synthesizing Co(II), Ni(II), and Cu(II) complexes.
-
Ligand Solution: Dissolve the β-diketone ligand (e.g., 0.02 mol) in 20 mL of a suitable solvent like ethanol.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (e.g., acetate or chloride, 0.01 mol) in 15 mL of water or an ethanol/water mixture.
-
Reaction: Add the aqueous metal salt solution to the refluxing ethanolic solution of the ligand.
-
Reflux: Continue to reflux the reaction mixture for approximately 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the solution to half its volume and then cool to induce precipitation.
-
Purification: Wash the collected solid several times with water and then a small amount of cold ethanol to remove unreacted starting materials.
-
Drying: Recrystallize the crude product from a suitable solvent (e.g., hot methanol or ethyl acetate) and dry the purified crystals in a vacuum desiccator.
Protocol 2: Characterization by Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried complex (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Identify the key vibrational bands. Compare the spectrum of the complex to that of the free ligand, paying close attention to the C=O stretching region (~1550-1700 cm⁻¹) and the appearance of new bands in the low-frequency region (~400-600 cm⁻¹) corresponding to M-O vibrations.[4]
Conclusion
The modular nature of β-diketone ligands makes them exceptional building blocks in coordination chemistry. By strategically selecting metal ions and tuning the steric and electronic properties of the ligand's substituents, researchers can create a vast library of metal complexes with tailored properties. Fluorinated ligands can enhance volatility and Lewis acidity, while extended π-systems are crucial for designing efficient light-harvesting antennas in luminescent materials.[13][15] This comparative guide demonstrates that a deep understanding of structure-property relationships, supported by systematic experimental investigation, is paramount for advancing the application of these versatile complexes in materials science, catalysis, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Metal β-Diketonates - ProChem, Inc. [prochemonline.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Zinc β-Diketonates with Donor-Acceptor Ligands: Synthesis and Comprehensive Structural, Thermal, and Photophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lanthanides β-diketonate complexes as energy-efficient emissive materials: A review [ouci.dntb.gov.ua]
- 10. Unfolding the Photophysical Behavior of Luminescent Polymeric Films Containing β‑Diketonate Tetrakis EuIII Complexes via Multilayer Quantum Mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfachemic.com [alfachemic.com]
- 12. Slow magnetic relaxation and luminescence properties in β-diketonate lanthanide( iii ) complexes. Preparation of Eu( iii ) and Yb( iii ) OLED devices ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00902A [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Molybdenum( iv ) β-diketonate complexes as highly active catalysts for allylic substitution reactions - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00572K [pubs.rsc.org]
Performance Evaluation of 1,1,5,5-Tetrafluoropentane-2,4-dione in Diverse Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of 1,1,5,5-Tetrafluoropentane-2,4-dione, a fluorinated β-diketone, across various scientific and industrial applications. Due to the limited availability of direct comparative studies for this specific compound, this analysis leverages experimental data from closely related fluorinated and non-fluorinated β-diketones to provide a substantive performance comparison. This approach allows for a robust assessment of its potential advantages in applications such as metal chelation, analytical chemistry, and as a precursor in chemical synthesis.
Metal Ion Extraction: A Comparative Analysis
β-Diketones are renowned for their ability to form stable chelate complexes with a wide range of metal ions, a property extensively utilized in solvent extraction processes. The introduction of fluorine atoms into the β-diketone structure can significantly enhance their acidity and, consequently, their extraction efficiency at lower pH values.
A study on the extraction of Tantalum (Ta) from Tantalum(V)oxide using various β-diketones, including the highly fluorinated hexafluoroacetylacetone (HFAA) and trifluoroacetylacetone (TFAA), provides valuable insights into the potential performance of this compound.[1] The electron-withdrawing nature of the fluorine atoms in HFAA and TFAA was shown to significantly improve extraction efficiency compared to the non-fluorinated acetylacetone (ACAC).[1]
Table 1: Comparative Extraction of Tantalum using different β-Diketones [1]
| β-Diketone | Abbreviation | Boiling Point (°C) | Maximum Ta Extraction (%) | Optimal Temperature (°C) |
| Hexafluoroacetylacetone | HFAA | 70 | 33 | 70 |
| Trifluoroacetylacetone | TFAA | 106 | 23 | 106 |
| Acetylacetone | ACAC | 140 | Not specified | Not specified |
| Dipivaloylmethane | DPVM | 172 | 10 | Not specified |
Data sourced from a kinetic study on tantalum leaching.[1]
Similarly, a comparative study on the extraction of Copper (Cu(II)) ions using acetylacetone, benzoylacetone, and dibenzoylmethane highlights the influence of the substituent groups on extraction efficiency.[2] While not fluorinated, the increasing hydrophobicity of the ligands from acetylacetone to dibenzoylmethane resulted in a significant increase in the percentage of copper extracted into the organic phase.[2]
Table 2: Comparative Extraction of Copper (II) using different β-Diketones [2]
| β-Diketone | pH at 50% Extraction (pH₁/₂) | Maximum Extraction (%) |
| Acetylacetone | 10.75 | 50 |
| Benzoylacetone | 10.08 | Not specified |
| Dibenzoylmethane | 9.85 | 99 |
Data sourced from a study on the extraction of copper ions.[2]
Based on these findings, it can be inferred that this compound, with its four fluorine atoms, would exhibit enhanced acidity and extraction capabilities for various metal ions compared to its non-fluorinated analog, acetylacetone.
Application in Analytical Chemistry: Derivatization for GC-MS
In gas chromatography-mass spectrometry (GC-MS), derivatization is a crucial step to enhance the volatility and thermal stability of polar analytes. β-Diketones, particularly fluorinated ones, are effective derivatizing agents. They react with analytes containing primary and secondary amine groups to form stable, volatile adducts suitable for GC-MS analysis.
While a specific protocol for this compound was not found, a general procedure for the acylation of amphetamines using fluorinated anhydrides like pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA) serves as an excellent reference.[3] The high electronegativity of the fluorine atoms in these reagents leads to the formation of highly electron-capturing derivatives, which can be detected with high sensitivity by an electron capture detector (ECD) or mass spectrometry.
A comparative study of six acylation reagents for the derivatization of synthetic cathinones for GC-MS analysis demonstrated that fluorinated anhydrides like PFPA and HFBA were the most effective choices based on validation parameters.[4]
Precursor in the Synthesis of Fluorine-Containing Heterocycles
The unique chemical properties of fluorinated compounds have made them increasingly important in pharmaceutical and materials science.[5][6] β-Diketones are versatile precursors for the synthesis of a wide variety of heterocyclic compounds. The presence of fluorine atoms in this compound can be leveraged to introduce fluorine into heterocyclic rings, a strategy often employed to enhance the metabolic stability and biological activity of drug candidates.[5]
Experimental Protocols
General Protocol for Metal Ion Extraction
This protocol is a generalized procedure based on the principles of liquid-liquid extraction using β-diketones.
Materials:
-
Aqueous solution containing the metal ion of interest.
-
Organic solvent (e.g., dichloromethane, chloroform).
-
This compound or a comparative β-diketone.
-
pH meter and buffer solutions.
-
Separatory funnel.
-
Spectrophotometer (for concentration analysis).
Procedure:
-
Prepare a stock solution of the β-diketone in the chosen organic solvent.
-
In a separatory funnel, combine a known volume of the aqueous metal ion solution with an equal volume of the β-diketone solution.
-
Adjust the pH of the aqueous phase to the desired value using buffer solutions.
-
Shake the separatory funnel vigorously for a predetermined time to allow for complex formation and phase transfer.
-
Allow the phases to separate completely.
-
Collect the aqueous phase and measure the concentration of the remaining metal ion using a suitable analytical technique (e.g., atomic absorption spectroscopy, ICP-OES).
-
The percentage of extraction can be calculated by comparing the initial and final concentrations of the metal ion in the aqueous phase.
General Protocol for Derivatization for GC-MS Analysis
This protocol is adapted from a general procedure for the acylation of amines.[3]
Materials:
-
Analyte solution in a suitable solvent.
-
This compound.
-
Anhydrous solvent (e.g., pyridine, ethyl acetate).
-
Heating block or oven.
-
GC-MS system.
Procedure:
-
Evaporate the solvent from the analyte solution to dryness under a gentle stream of nitrogen.
-
To the dried residue, add a specific volume of the anhydrous solvent and this compound.
-
Cap the vial tightly and vortex to ensure thorough mixing.
-
Heat the reaction mixture at a specific temperature (e.g., 70°C) for a defined period (e.g., 20-30 minutes) to complete the derivatization reaction.
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical relationships and workflows described in this guide.
Caption: Experimental workflow for metal ion extraction using β-diketones.
Caption: General workflow for derivatization of analytes for GC-MS analysis.
Caption: Synthetic pathway for utilizing this compound as a precursor for fluorinated heterocycles.
References
- 1. saimm.co.za [saimm.co.za]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 1,1,5,5-Tetrafluoropentane-2,4-dione: An Analysis of Catalytic Potential
A comprehensive review of available scientific literature and chemical databases reveals a significant finding for researchers and chemical professionals: 1,1,5,5-Tetrafluoropentane-2,4-dione is not documented as a catalyst for chemical transformations. While β-diketones, particularly fluorinated ones, are well-established as versatile ligands in coordination chemistry, forming stable complexes with a wide range of metal ions that can act as catalysts, the standalone catalytic activity of this compound itself has not been reported.
Consequently, a direct comparative guide benchmarking the performance of this compound against commercial catalysts is not feasible due to the absence of performance data such as reaction yields, turnover numbers, or selectivity for any specific catalytic application.
For researchers interested in the potential applications of this compound or seeking catalytic solutions for reactions such as acylation and condensation, this guide provides an overview of established commercial catalyst classes that serve as the industry standard.
Overview of Commercial Catalysts for Acylation and Condensation Reactions
In the absence of data for this compound, researchers can consider a variety of well-established commercial catalysts for acylation and condensation reactions. The choice of catalyst is highly dependent on the specific substrates, desired products, and reaction conditions.
For Acylation Reactions:
Acylation, the process of introducing an acyl group into a compound, is a fundamental transformation in organic synthesis. Common commercial catalysts for these reactions include:
-
Lewis Acids: A broad category of catalysts that accept an electron pair. Common examples include aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and iron(III) chloride (FeCl₃). These are widely used in Friedel-Crafts acylation reactions.
-
Solid Acid Catalysts: These are heterogeneous catalysts that offer advantages in terms of separation and reusability. Zeolites (such as H-ZSM-5 and H-Beta), sulfated zirconia, and ion-exchange resins (e.g., Amberlyst™) are frequently employed in industrial-scale acylations.[1]
-
4-(Dimethylamino)pyridine (DMAP): A highly efficient nucleophilic catalyst, often used in combination with an acid scavenger, for the acylation of alcohols and amines with acid anhydrides and acyl halides.[2]
-
Scandium Triflate (Sc(OTf)₃): A water-tolerant Lewis acid that can effectively catalyze acylation reactions under mild conditions.[2]
For Condensation Reactions:
Condensation reactions, which involve the joining of two molecules with the elimination of a smaller molecule like water, are crucial for forming carbon-carbon bonds. Widely used commercial catalysts include:
-
Homogeneous Base Catalysts: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are traditionally used for aldol and Claisen-Schmidt condensations.[3] However, their use can lead to corrosive conditions and challenges in product separation.[3]
-
Solid Base Catalysts: To overcome the drawbacks of homogeneous bases, solid base catalysts have been developed. These include alkaline-doped metal oxides (e.g., MgO), hydrotalcites, and basic zeolites.[3] They offer a greener alternative with easier catalyst recovery.
-
DuPont™ AmberLyst™ Polymeric Catalysts: These are solid acid catalysts that can be used for condensation reactions such as the production of Bisphenol A (BPA) from the condensation of phenol and acetone.
Experimental Protocols: A General Approach to Catalyst Screening
While a specific experimental protocol for this compound cannot be provided, a general workflow for screening the performance of any potential catalyst against a known standard is outlined below. This protocol is adaptable for both acylation and condensation reactions.
Objective: To compare the catalytic activity of a novel catalyst candidate against a standard commercial catalyst for a specific chemical transformation.
Materials:
-
Reactants (e.g., alcohol and acylating agent for acylation; carbonyl compounds for condensation)
-
Solvent
-
Test Catalyst (e.g., this compound)
-
Standard Catalyst (e.g., DMAP for acylation, NaOH for condensation)
-
Internal standard for analytical measurements
-
Quenching agent
-
Apparatus: Reaction vessel (e.g., round-bottom flask), magnetic stirrer, heating/cooling system, equipment for product analysis (e.g., Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)).
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the reactants and an internal standard in the chosen solvent under an inert atmosphere if necessary.
-
Catalyst Addition: Add the test catalyst to the reaction mixture. In a separate, identical setup, add the standard catalyst at a comparable molar loading.
-
Reaction Monitoring: Stir the reaction mixtures at a controlled temperature. Take aliquots from the reaction mixture at regular intervals.
-
Quenching and Sample Preparation: Quench the reaction in the aliquots by adding a suitable quenching agent. Prepare the samples for analysis by dilution and filtration.
-
Product Analysis: Analyze the samples using GC or HPLC to determine the concentration of reactants and products.
-
Data Analysis: Calculate the conversion of the limiting reactant and the yield of the desired product at each time point for both the test and standard catalysts.
-
Performance Comparison: Compare the reaction rates, final yields, and selectivity between the test catalyst and the standard catalyst to benchmark the performance.
Visualizing the Experimental Workflow
The logical flow of a catalyst screening experiment can be visualized as follows:
References
quantitative analysis of keto-enol equilibrium in different fluorinated diketones
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into diketones significantly influences their keto-enol equilibrium, a fundamental concept in organic chemistry with profound implications for reactivity, complexation, and biological activity. This guide provides a quantitative comparison of the keto-enol tautomerism in various fluorinated diketones, supported by experimental data and detailed methodologies.
Quantitative Analysis of Keto-Enol Equilibrium
The position of the keto-enol equilibrium is highly dependent on the structure of the diketone, particularly the extent and position of fluorination, as well as the solvent. The electron-withdrawing nature of fluorine atoms generally favors the enol form by increasing the acidity of the α-protons and stabilizing the enolate-like structure through inductive effects.
The following table summarizes the percentage of the enol tautomer for several fluorinated diketones in different environments, as determined by 1H NMR spectroscopy.
| Diketone | Solvent | % Enol |
| Acetylacetone (AA) | Neat | 85 |
| 1,1,1-Trifluoroacetylacetone (TFAA) | Neat (33 °C) | 97[1] |
| Hexafluoroacetylacetone (HFAA) | Neat | 100[1] |
| 1,1,1-Trifluoropentane-2,4-dione | CDCl3 | >95 |
| 1,1,1,5,5,5-Hexafluoropentane-2,4-dione | CDCl3 | 100 |
| 1,1,1-Trifluoro-3-phenylpropane-1,3-dione | CDCl3 | >95 |
| 4,4,4-Trifluoro-1-phenylbutane-1,3-dione | CDCl3 | 93 |
Factors Influencing Keto-Enol Equilibrium
The equilibrium between the keto and enol forms of fluorinated diketones is a dynamic process influenced by several key factors. The interplay of these factors determines the predominant tautomeric form in a given environment.
Caption: Factors influencing the keto-enol equilibrium in fluorinated diketones.
Experimental Protocols
Accurate determination of the keto-enol equilibrium is crucial for understanding the properties and reactivity of fluorinated diketones. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used technique for this purpose.
Determination of Keto-Enol Equilibrium by 1H NMR Spectroscopy
This protocol provides a detailed procedure for the quantitative analysis of keto-enol tautomerism using 1H NMR spectroscopy. The interconversion between keto and enol tautomers is typically slow on the NMR timescale, allowing for the distinct observation and integration of signals corresponding to each form.[2][3]
Materials:
-
Fluorinated diketone of interest
-
Deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6)
-
NMR tubes
-
Volumetric flasks and pipettes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately prepare a solution of the fluorinated diketone in the chosen deuterated solvent at a known concentration (typically 0.1-0.5 M).
-
Transfer the solution to an NMR tube to a height of approximately 4-5 cm.
-
-
NMR Data Acquisition:
-
Acquire a 1H NMR spectrum of the sample.
-
Ensure the spectral width is sufficient to encompass all relevant proton signals, including the potentially downfield-shifted enolic hydroxyl proton.
-
Optimize acquisition parameters (e.g., number of scans, relaxation delay) to ensure a good signal-to-noise ratio and accurate integration.
-
-
Spectral Analysis and Integration:
-
Identify the characteristic proton signals for both the keto and enol tautomers.
-
Keto form: Look for the signal corresponding to the α-protons (CH2 group), typically appearing between 3.0 and 4.0 ppm.
-
Enol form: Identify the signal for the vinylic proton (=CH- group), usually found between 5.0 and 6.5 ppm, and the enolic hydroxyl proton (-OH), which can be broad and appear over a wide range (often >10 ppm).
-
-
Carefully integrate the identified signals for the keto and enol forms. It is recommended to integrate multiple, well-resolved signals for each tautomer to ensure consistency.
-
-
Calculation of Equilibrium Constant (Keq) and Percentage of Enol:
-
The percentage of the enol form can be calculated using the following formula, where Ienol is the integral of a proton signal unique to the enol form and Iketo is the integral of a proton signal unique to the keto form, corrected for the number of protons each signal represents:
% Enol = [Ienol / (Ienol + (Iketo / n))] x 100
(where 'n' is the ratio of the number of protons giving rise to the keto signal to the number of protons for the enol signal). For a CH2 (keto) vs. a CH (enol) signal, n=2.
-
The equilibrium constant (Keq) is calculated as the ratio of the concentration of the enol form to the keto form:
Keq = [Enol] / [Keto] = Ienol / (Iketo / n)
-
The experimental workflow for determining the keto-enol equilibrium by NMR is outlined below.
Caption: Experimental workflow for NMR analysis of keto-enol equilibrium.
References
- 1. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. cores.research.asu.edu [cores.research.asu.edu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1,1,5,5-Tetrafluoropentane-2,4-dione
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the safe disposal of 1,1,5,5-Tetrafluoropentane-2,4-dione, a fluorinated organic compound. Adherence to these protocols is critical due to the compound's hazardous properties and the environmental persistence of fluorinated chemicals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The hazardous nature of this compound necessitates stringent safety measures to prevent accidental exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Flame-retardant lab coat. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. A respirator may be required for large spills. |
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. The high stability of the carbon-fluorine bond in fluorinated compounds necessitates specialized disposal techniques such as high-temperature incineration.[1]
1. Waste Segregation and Collection:
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams, especially incompatible materials, to prevent hazardous reactions.[2]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, absorbent pads, and weighing papers, should also be collected in the same designated hazardous waste container.[2]
2. Labeling and Storage:
-
Clear Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity of the waste.
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. The storage area should be away from heat, sparks, and open flames.
3. Arrange for Professional Disposal:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide Information: Be prepared to provide the EHS office or contractor with the Safety Data Sheet (SDS) for the compound (or for a closely related compound if a specific one is unavailable) and details about the waste composition and quantity.
4. Spill Management:
-
Small Spills: For minor spills, wear appropriate PPE and contain the spill using an inert absorbent material (e.g., sand, vermiculite). Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety (EHS) department. Always adhere to local, state, and federal regulations regarding hazardous waste disposal.
References
Personal protective equipment for handling 1,1,5,5-Tetrafluoropentane-2,4-dione
Essential Safety and Handling Guide for 1,1,5,5-Tetrafluoropentane-2,4-dione
Immediate Safety Precautions
Given the nature of fluorinated diketones, it is prudent to treat this compound as a hazardous substance. Similar compounds are known to be flammable, harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[1][2]
Engineering Controls:
-
All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3]
-
For procedures with a high risk of splashing or aerosol generation, a glove box with an inert atmosphere may be recommended.[3]
-
Ensure safety showers and eyewash stations are readily accessible.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE program is essential to ensure user safety. This includes proper selection, training, maintenance, and disposal of all protective gear.[5]
Recommended PPE Levels
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles should conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when there is a significant risk of splashing.[1][3] |
| Skin Protection | Chemical-resistant gloves (double-gloving recommended) and a flame-resistant lab coat or coveralls | Select gloves that are resistant to permeation by the chemical. Regularly inspect gloves for any signs of degradation or contamination and replace them on a set schedule.[6][7] Consider using an inner and outer pair of chemical-resistant gloves.[5] |
| Respiratory Protection | Air-purifying respirator with appropriate cartridges | A full-face respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[1] Ensure proper fit testing and NIOSH approval.[5] |
| Footwear | Closed-toe, chemical-resistant safety footwear | Antistatic footwear may be required in environments where flammable vapors can accumulate.[6] |
Operational Plan: Step-by-Step Handling Procedure
A structured workflow is critical to minimize exposure and ensure safety during the handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
Waste Segregation and Disposal
-
Small Residual Amounts: For minor residues, it is often safest to absorb them with an inert material and dispose of them as solid chemical waste.[3]
-
Bulk Quantities: Unused or excess quantities of this reagent should be disposed of through your institution's hazardous waste program.[3] Do not attempt to neutralize large quantities without a validated procedure.
-
Contaminated Materials: All materials, such as weighing paper, gloves, and pipette tips, that have come into contact with the chemical should be collected in a designated, sealed waste container.[3]
-
Aqueous Waste: The neutralized aqueous layer from any work-up should be disposed of as hazardous waste according to institutional guidelines.[3]
Emergency Procedures
Spill Response
-
Small Spills:
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate PPE, contain the spill with a compatible absorbent material.
-
Collect the absorbed material into a sealed container for proper waste disposal.[3]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
First-Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water.[2]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. americanchemistry.com [americanchemistry.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
